Rocuronium primarily exerts its effect by competitively binding to the nicotinic acetylcholine receptor (nAChR) at the postjunctional membrane of the neuromuscular junction [1] [2] [3].
The diagram below illustrates this competitive antagonism.
Figure: this compound competitively antagonizes acetylcholine at the nAChR, preventing depolarization and causing muscle paralysis.
A 2023 cryo-EM study provided high-resolution structural details of this compound bound to the muscle-type nAChR, clarifying its mechanism of inhibition [4].
The following table summarizes key pharmacological parameters for this compound [1] [2].
| Parameter | Value | Notes / Conditions |
|---|---|---|
| ED95 | 0.3 mg/kg | Dose for 95% neuromuscular blockade [2]. |
| Intubating Dose | 0.6 - 1.2 mg/kg | Provides conditions for tracheal intubation [2]. |
| Onset of Action | 1 - 2 minutes | At a dose of 0.6 mg/kg [2]. |
| Duration of Action | 20 - 35 minutes | Intermediate duration; dose-dependent [2]. |
| Protein Binding | ~30% | Bound to human plasma proteins [1]. |
| Volume of Distribution | 0.21 - 0.26 L/kg | In pediatric patients (1 to <8 yrs) [1]. |
| Clearance | 0.16 L/kg/hr | In adults with normal renal and hepatic function [1]. |
| Elimination Half-life | 1.4 - 2.4 hours | [2] |
To study this compound's effects on the nAChR, several established in vitro and ex vivo methodologies are used.
Patch Clamp Electrophysiology
Western Blotting
Cryo-Electron Microscopy (Cryo-EM)
Understanding this compound's profile beyond its primary mechanism is crucial for its safe clinical application.
Reversal of Blockade: The neuromuscular blockade induced by this compound can be reversed.
Off-Target Effects on Platelets: An in vitro study found that this compound, via its morpholine ring, suppresses ADP-induced platelet aggregation by blocking the P2Y12 receptor pathway. This effect is not reversed by sugammadex, as the morpholine ring is not encapsulated by the cyclodextrin [6]. The clinical significance of this finding is not yet fully established.
| Elimination Route | Typical Contribution | Key Transporters/Pathways | Clinical Impact |
|---|---|---|---|
| Hepatic/Biliary | Primary route (majority) [1] [2] | Uptake into hepatocytes; excretion into bile [2] | Liver disease can prolong duration of action [1] |
| Renal | Minor route (~30% in healthy individuals) [1] [3] | Organic anion transporting polypeptides (OATPs/Oatps), specifically Oatp2 in rodents [2] [4] | Renal failure can prolong duration; kidneys can compensate in chronic liver disease [5] [2] |
| Pharmacokinetic Parameter | Healthy Patients | Patients with Renal Failure | Patients with Hepatic Disease |
|---|---|---|---|
| Clearance | - | Reduced by 39% [5] [6] | Can be maintained via renal compensation [2] [4] |
| Volume of Distribution | 78 ± 24 mL/kg (central volume) [1] | Unaffected [5] [6] | - |
| Elimination Half-Life | 1.4 - 2.4 hours [1] | - | - |
| Mean Residence Time | - | Increased by 84% [5] [6] | - |
| Clinical Duration (0.6 mg/kg dose) | Healthy Patients | Patients with Renal Failure | Notes |
|---|---|---|---|
| Clinical Duration (to 25% T1 recovery) | ~32 min [5] [6] | ~49 min [5] [6] | - |
| Recovery Time (to 70% Train-of-Four) | ~55 min [5] [6] | ~88 min [5] [6] | - |
In chronic cholestatic liver disease, the body adapts to the loss of biliary excretion by upregulating specific transport systems in the kidneys. The following diagram illustrates this compensatory pathway and a key experimental model used to confirm it.
Mechanism and experimental validation of renal compensation for this compound clearance.
The following methodologies are adapted from key studies to illustrate how the pharmacokinetics and compensatory mechanisms of this compound are investigated.
This protocol is based on a clinical trial comparing patients with and without renal failure [5] [6].
This combined human and animal study design explored the adaptive clearance pathway [2] [4].
This compound's interactions and behavior in special populations are critical for clinical practice and research.
| Patient Population / Condition | Onset Time (mean) | Clinical Duration (mean) | Key Findings & Context |
|---|---|---|---|
| Sickle Cell Disease (0.6 mg/kg) [1] | 6.3 ± 2.1 min | 19.2 ± 7.1 min | Onset significantly longer, duration significantly shorter vs. control group (onset: 2.5 min, duration: 28.9 min). |
| Cholestatic Patients (Initial 0.6 mg/kg) [2] | No significant difference | No significant difference (vs. control) | Onset and duration for the initial dose were comparable to controls. |
| Cholestatic Patients (After 5th repeated dose) [2] | Not Applicable | 31 ± 8 min (with injury), 28 ± 5 min (without injury) | Duration prolonged after repeated dosing (0.15 mg/kg). Recovery index also significantly longer. |
| Anesthetic Agent: Propofol (2nd dose 0.3 mg/kg) [3] [4] | Not Specified | 20 ± 6 min | Clinical duration was significantly shorter compared to isoflurane anesthesia. |
| Anesthetic Agent: Isoflurane (2nd dose 0.3 mg/kg) [3] [4] | Not Specified | 39 ± 8 min | Clinical duration was significantly longer vs. propofol, indicating a pharmacodynamic potentiating effect. |
| Intensive Care Patients (Bolus 25 mg) [5] | Not Specified | Recovery to TOF: 100 (45-300) min | Prolonged recovery and altered pharmacokinetics (longer half-life) in ICU patients versus surgical patients. |
| Storage: Refrigerated (0.45 mg/kg) [6] | Faster | 28.3 ± 6.3 min | Refrigerated rocuronium had a faster onset and longer clinical duration. |
| Storage: Room Temperature (0.45 mg/kg) [6] | Slower | 24.1 ± 5.6 min | Storage at room temperature for 14 days led to slower onset and shorter clinical duration. |
The data in the table above were derived from rigorous clinical protocols. Here is a detailed breakdown of the key methodological elements:
The following diagram illustrates the core mechanism of this compound and the standard experimental workflow used to study its effects, integrating the methodologies described above.
This diagram outlines the pharmacodynamic principles and assessment methods. This compound exerts its effect by competitively antagonizing acetylcholine at the post-junctional nicotinic receptors, preventing the depolarization needed for muscle contraction [8] [9]. This block is quantified in clinical experiments by stimulating a peripheral nerve and measuring the evoked response of the skeletal muscle (e.g., adductor pollicis) using techniques like acceleromyography (AMG) or mechanomyography (MMG) [1] [3].
The collected data highlights several critical considerations for drug development and clinical research:
| Property | This compound (Parent Drug) | 17-Desacetylthis compound (Metabolite) |
|---|---|---|
| Metabolic Pathway | Primarily hepatic (minimal metabolism) [1] [2] | Formed via deacetylation [3] [4] |
| Potency/Activity | Active neuromuscular blocking agent | Very low potency; negligible clinical contribution [2] |
| Quantitative Presence in Plasma | - | Mean ~178 μg/L after 0.6 mg/kg dose [2] |
| Primary Elimination Routes | Bile/Feces: Major route (up to ~43% of dose) [5] Urine: ~26% of dose (0.6 mg/kg) [5] | Detected in small amounts in urine, bile, and feces [5] [4] | | Analytical LOQ | 26 ng/mL [3] | 870 ng/mL [3] | | Extraction Efficiency in Assay | ~75% [3] | ~50% [3] |
The established method for simultaneous determination of this compound and 17-desacetylthis compound in human plasma uses gas chromatography-mass spectrometry (GC-MS) [3].
The following diagram summarizes the metabolic fate and elimination pathways of this compound bromide based on the available research data.
This visualization shows that this compound is primarily eliminated unchanged via hepatic (bile) and renal routes, with minimal conversion to a clinically insignificant metabolite.
The following tables summarize the key changes to this compound's behavior in patients with liver disease or renal failure.
Table 1: Impact of Liver Dysfunction on this compound [1] [2]
| Pharmacokinetic Parameter | Change in Liver Disease | Clinical Pharmacodynamic Impact |
|---|---|---|
| Volume of Distribution (Vd) | ↑ Increase (Approx. +30-40%) | Prolonged Duration of Action [1] |
| Plasma Clearance | Minimal Change | Longer Elimination Half-life (111 min vs. 75 min in controls) [1] |
| Elimination Half-life | ↑ Increase | Slower Onset of Block (158 sec vs. 108 sec in controls) [2] |
Table 2: Impact of Renal Failure on this compound [3] [4]
| Pharmacokinetic Parameter | Change in Renal Failure | Clinical Pharmacodynamic Impact |
|---|---|---|
| Plasma Clearance | ↓ Decrease (Approx. -39%) | Prolonged Clinical Duration (49 min vs. 32 min in controls) [3] |
| Mean Residence Time | ↑ Increase (Approx. +84%) | Prolonged Recovery Time (88 min to TOF 70% vs. 55 min in controls) [3] |
| Volume of Distribution | No Significant Change | -- |
| Onset of Block | No Significant Change | -- |
The changes in this compound's profile are due to its unique elimination pathways and how organ failure disrupts them.
This diagram illustrates the compensatory mechanism that occurs in chronic liver dysfunction:
Compensatory renal excretion in liver disease.
The data presented above is derived from rigorous clinical studies. Here are the standard methodologies employed in such pharmacokinetic and pharmacodynamic (PK/PD) research.
1. Standard Clinical PK/PD Study Design
2. Investigating Compensatory Pathways More complex studies, such as the one identifying renal compensation, involve:
The summarized data has direct applications:
Rocuronium bromide is an aminosteroid non-depolarizing neuromuscular blocking agent (NMBA) that acts primarily through competitive antagonism at the postjunctional nicotinic acetylcholine receptor (nAChR) of the neuromuscular junction (NMJ) [1] [2] [3].
The following diagram illustrates this compound's competitive antagonism at the neuromuscular junction:
Figure 1: this compound competes with acetylcholine for nAChR binding, preventing depolarization.
| Parameter | Value | Conditions / Notes |
|---|---|---|
| ED₉₅ | 0.3 mg/kg | Dose for 95% twitch suppression [1] |
| Onset Time | 1-2 minutes | At 0.6-1.2 mg/kg dosing [5] [1] [3] |
| Duration of Action | 20-60 minutes | Dose-dependent; intermediate duration [5] [1] [6] |
| Volume of Distribution | 0.21-0.26 L/kg | Pediatric patients (1-8 years) [5] |
| Protein Binding | ~30% | Bound to human plasma proteins [5] [2] |
| Elimination Half-life | 66-80 minutes | [2] |
| Clearance | 0.16 L/kg/hr | Normal renal and hepatic function [5] |
| Clinical Scenario | Dose | Onset | Duration |
|---|---|---|---|
| Routine Intubation | 0.6 mg/kg | <2 minutes | ~31 minutes [7] |
| Rapid Sequence Intubation | 1.0-1.2 mg/kg | ~1 minute | 58-67 minutes [1] [7] |
| Maintenance Bolus | 0.1-0.2 mg/kg | - | 12-24 minutes [7] |
| Continuous Infusion | 10-12 mcg/kg/min | - | Titrated [7] |
Recent cryo-EM structural studies have provided atomic-level insights into this compound's mechanism:
Beyond postjunctional effects, this compound exhibits presynaptic activity that modulates acetylcholine release:
The experimental methodology for investigating presynaptic effects is outlined below:
Figure 2: Experimental workflow for studying this compound's presynaptic effects.
The introduction of sugammadex, a modified γ-cyclodextrin, represents a significant advancement in this compound reversal:
| Method | Application | Key Measurements |
|---|---|---|
| Cryo-EM Structural Biology | Determine drug-receptor complexes at atomic resolution [4] | Ligand binding poses; Receptor conformational states |
| Intracellular Microelectrode Recording | Measure postsynaptic electrical activity [8] | Endplate potentials (EPP); Miniature EPP (MEPP) |
| Mechanomyography | Monitor neuromuscular function in vivo [10] | Muscle twitch force; Train-of-four (TOF) ratio |
| Peripheral Nerve Stimulation | Clinical monitoring of blockade depth [1] | TOF count; Twitch height; Post-tetanic count |
The structural insights regarding this compound's mechanism derive from sophisticated cryo-EM methodologies [4]:
This compound's action on the neuromuscular junction represents a sophisticated example of competitive pharmacological antagonism. The detailed structural and mechanistic insights now available through cryo-EM studies provide a foundation for rational drug design of novel neuromuscular blocking agents with improved safety profiles. The differential sensitivity observed across nerve types and the presynaptic actions of this compound offer important considerations for both clinical practice and future research directions in neuromuscular physiology.
This compound exhibits significant interindividual variability in its pharmacological effects, with emerging evidence indicating that genetic factors play a crucial role in determining dose requirements and response profiles. The SLCO1A2 gene, which encodes the organic anion transporter polypeptide OATP1A2, has been identified as a key genetic determinant of this compound pharmacokinetics. This transporter facilitates the hepatic uptake of this compound, with genetic variations directly influencing drug clearance and duration of action.
A groundbreaking genome-wide association study (GWAS) published in 2021 analyzed this compound requirements in 918 women undergoing breast cancer surgery and identified significant associations between single nucleotide polymorphisms (SNPs) in the SLCO1A2 gene and this compound dosage needs. The two most significant SNPs—rs7967354 and rs11045995—accounted for approximately 4% of the variability in this compound consumption, while clinical factors including age, BMI, ASA physical status, and propofol co-administration explained a substantially larger portion of the variability (approximately 37%) [1] [2].
The following table summarizes the key genetic and clinical factors affecting this compound response:
Table: Factors Influencing this compound Dose Requirements
| Factor Type | Specific Factor | Effect on this compound Requirements | Magnitude of Effect |
|---|---|---|---|
| Genetic | SLCO1A2 polymorphisms (rs7967354, rs11045995) | Altered hepatic uptake and clearance | ~4% of total variability |
| Demographic | Advanced age | Reduced requirements | ~37% of total variability (combined clinical factors) |
| Higher BMI | Increased requirements | ||
| Female sex | Increased requirements | ||
| Clinical | Hepatic dysfunction | Significantly prolonged duration | Clearance reduced by ~50% |
| Renal impairment | Moderately prolonged duration | Variable effect | |
| ASA physical status ≥3 | Altered requirements | ||
| Concurrent Medications | Propofol infusion | Correlated with dose requirements | Significant correlation (P<0.001) |
The SLCO1A2 transporter is primarily expressed in the blood-brain barrier and hepatocytes, where it mediates the cellular uptake of various drug molecules. This compound has been identified as a substrate for this transporter system, explaining how genetic variations in SLCO1A2 can significantly impact its hepatic clearance and overall pharmacokinetic profile [1]. The identified SNPs likely alter the function or expression of OATP1A2, thereby changing the efficiency of this compound transport into hepatocytes and ultimately affecting the dose-response relationship.
Table: this compound Pharmacokinetic Profile Across Patient Populations
| Parameter | Healthy Adults | Pediatric Patients | Hepatic Impairment | Renal Impairment |
|---|---|---|---|---|
| Volume of Distribution (L/kg) | 0.21-0.26 | 0.21-0.35 (age-dependent) | Increased | Minimally changed |
| Clearance (L/kg/hr) | 0.16 | 0.32-0.44 (age-dependent) | 0.13 (~50% reduction) | 0.13 (~20% reduction) |
| Elimination Half-life | 1-2 min (rapid), 14-18 min (slower) | Shorter in children | Almost doubled | Moderately increased |
| Primary Elimination Route | Biliary (>70%) | Biliary | Impaired biliary excretion | Reduced renal excretion (10-25%) |
This compound bromide is an aminosteroid non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the postjunctional nicotinic acetylcholine receptors in the neuromuscular junction. By competitively binding to these receptors, this compound decreases the opportunity for acetylcholine to bind, thereby preventing depolarization and subsequent muscle contraction. This mechanism results in dose-dependent skeletal muscle relaxation that can be reversed by acetylcholinesterase inhibitors such as neostigmine or through the novel selective reversal agent sugammadex [3] [4].
The drug exhibits a rapid onset of action and intermediate duration, making it particularly useful for rapid sequence intubation when succinylcholine is contraindicated. The onset time for standard intubating doses (0.6 mg/kg) typically ranges from 50-80 seconds in pediatric populations and can be reduced to approximately 30 seconds with higher doses (0.8 mg/kg) [3]. The duration of action is age-dependent, with recovery to T25 taking approximately 45 minutes in infants under 10 months compared to 27 minutes in children aged 1-5 years [3].
While this compound is primarily excreted unchanged (with 75% hepatobiliary clearance and 9% renal clearance), emerging evidence suggests potential genetic influences on its metabolic fate. Although traditionally considered to undergo minimal metabolism (approximately 3%), recent in vitro studies indicate that this compound can interact with human liver cytochromes P450, particularly CYP3A4, and to a lesser extent CYP2C9 and CYP2C19 [5].
These findings suggest that genetic polymorphisms in these CYP enzymes could potentially influence this compound metabolism, particularly in scenarios of high-dose or prolonged infusion. The drug has been shown to cause concentration-dependent inhibition of CYP3A4 activity down to 42% at high concentrations (189 μM), raising the possibility of metabolic interactions with concurrently administered drugs that are substrates for these enzymes, such as diazepam [5].
The first genome-wide association study on this compound dose requirements provides an exemplary methodological framework for investigating the pharmacogenetics of neuromuscular blocking agents. The study enrolled 1000 women undergoing breast cancer surgery, with 918 individuals ultimately included in the final genetic analysis. This homogeneous patient population minimized confounding variables while maintaining statistical power for genetic discovery [1] [2].
The experimental protocol involved:
GWAS Methodology Flowchart: This diagram illustrates the key steps in genome-wide association studies for this compound pharmacogenomics, highlighting critical methodological components.
The statistical methodology employed in this compound pharmacogenomic studies involves sophisticated linear regression modeling to identify genetic associations while controlling for clinical covariates. Key aspects include:
While pharmacogenomic testing for this compound is not yet standard clinical practice, the identification of SLCO1A2 variants associated with this compound requirements represents a significant step toward personalized dosing in anesthesia. The convergence of findings from the GWAS study and in vitro transporter data suggests that genetic variation in the OATP1A2 uptake transporter contributes to the well-documented interindividual variability in this compound response [1] [2].
For drug development professionals, these findings highlight the potential for genetically-informed dosing algorithms that incorporate both clinical and genetic factors to optimize this compound administration. The combined model including SLCO1A2 variants and clinical factors explained approximately 41% of the variability in this compound dosage, suggesting substantial room for discovery of additional genetic and non-genetic factors [1].
This compound exhibits several clinically significant interactions that may be modulated by genetic factors:
The following diagram illustrates the key pharmacokinetic and pharmacodynamic interactions:
This compound Pharmacokinetic Pathway: This diagram shows the major pathways of this compound disposition, highlighting key processes and potential sites for drug interactions and genetic modulation.
This compound administration is associated with injection-related pain and withdrawal responses that occur in a significant proportion of patients. A systematic review and network meta-analysis of 43 studies (5,291 patients) identified several effective interventions for preventing these adverse effects [6]:
The field of this compound pharmacogenomics presents several promising research directions and clinical development opportunities:
Profound neuromuscular blockade (NMB) represents the deepest level of muscle relaxation achievable in clinical practice, characterized by a post-tetanic count (PTC) of 1-2 responses with complete absence of train-of-four (TOF) responses. This degree of blockade is particularly valuable in specialized surgical procedures where optimal surgical conditions are critical, including laparoscopic surgeries, microsurgical operations, and procedures in confined anatomical spaces where even minimal patient movement could compromise surgical safety and precision. The clinical rationale for utilizing profound NMB extends beyond simple paralysis—it enables improved surgical field visibility, reduced intra-abdominal pressure during laparoscopic procedures, and potentially enhances patient outcomes by facilitating technically challenging operations.
Rocuronium bromide, an aminosteroidal non-depolarizing neuromuscular blocking agent, has emerged as the preferred agent for achieving profound NMB in modern anesthesia practice. This preference stems from its favorable pharmacokinetic profile with rapid onset of action and intermediate duration, combined with its specific binding relationship with the selective reversal agent sugammadex. Unlike benzylisoquinolinium compounds, this compound's steroidal structure allows for rapid encapsulation by sugammadex, facilitating prompt reversal even from deep levels of blockade. The continuous infusion modality for this compound administration represents a significant advancement over intermittent bolus dosing, as it maintains stable therapeutic concentrations within the biophase, minimizing fluctuations in blockade depth and reducing total drug consumption while ensuring consistent surgical conditions throughout the procedure.
The administration of this compound via continuous infusion for profound neuromuscular blockade requires careful consideration of dosing strategies based on current clinical evidence. Recent systematic reviews and meta-analyses have quantified the dose requirements for maintaining profound NMB (PTC 1-2) during continuous this compound infusion.
Table 1: this compound Dosing for Profound Neuromuscular Blockade
| Depth of NMB | Initial Bolus Dose | Continuous Infusion Rate | Additional Bolus (if needed) |
|---|---|---|---|
| Profound (PTC 1-2) | 0.6 mg/kg | 1.0 ± 0.27 mg/kg/hour | 0.1-0.2 mg/kg |
| Deep (PTC 2-5) | 0.6 mg/kg | 0.6-0.8 mg/kg/hour | 0.1 mg/kg |
| Moderate (TOF 1-2) | 0.6 mg/kg | 0.3-0.5 mg/kg/hour | 0.05-0.1 mg/kg |
Meta-analysis data demonstrates that maintenance of profound muscle relaxation requires a mean difference of 0.251 mg/kg per hour (95% CI = 0.169-0.334) of this compound compared to moderate NMB, significantly improving surgical conditions (mean difference = 0.653, 95% CI = 0.451-0.856, on a 5-point surgical condition scale) [1]. The continuous infusion approach provides superior maintenance and stability of paralysis compared to intermittent bolus administration, with the added benefit of reducing total drug consumption by approximately 30-40% over the course of prolonged surgical procedures.
Recent evidence has led to the development of structured dosing algorithms to optimize this compound administration. The ROCURITHM algorithm, validated in patients receiving total intravenous anesthesia, provides a systematic approach to achieving and maintaining profound NMB [2]:
This algorithm has demonstrated significantly superior performance compared to manual titration without structured guidance, maintaining 76% of all 5-minute measurements within the target PTC 1-2 range throughout surgery compared to only 42-61% with experienced anesthesia providers not using the algorithm [2].
For practical implementation in the clinical setting, this compound continuous infusion requires specific preparation and administration protocols:
Objective quantitative monitoring is an absolute requirement for the safe administration of profound neuromuscular blockade, as clinical assessment or subjective evaluation cannot accurately discern the depth of blockade beyond superficial levels. The current gold standard for monitoring profound NMB involves the use of acceleromyography or mechanomyography with standardized stimulation patterns.
The recommended monitoring protocol involves:
Table 2: Neuromuscular Monitoring Parameters for Different Blockade Depths
| Blockade Depth | Stimulation Mode | Target Response | Clinical Correlate | Assessment Frequency |
|---|---|---|---|---|
| Profound | PTC | 1-2 responses | No diaphragmatic movement | Every 5-15 minutes |
| Deep | PTC | 3-5 responses | Diaphragmatic movement present | Every 10-20 minutes |
| Moderate | TOF | 1-2 responses | Fade detectable | Every 15-30 minutes |
| Reversal | TOF | Ratio ≥0.9 | Adequate reversal | Continuous until extubation |
Understanding the differential sensitivity of various muscle groups to neuromuscular blocking agents is crucial for proper interpretation of monitoring data. Research has demonstrated significant pharmacodynamic variations between different muscle groups:
The following workflow diagram illustrates the recommended monitoring process for this compound continuous infusion:
The introduction of sugammadex, a selective relaxant binding agent, has revolutionized the reversal of this compound-induced neuromuscular blockade, particularly for profound NMB. Compared to traditional acetylcholinesterase inhibitors like neostigmine, sugammadex offers a mechanistically distinct approach by directly encapsulating this compound molecules in the plasma, creating a concentration gradient that draws this compound away from neuromuscular junctions.
Table 3: Comparison of Reversal Agents for this compound-Induced NMB
| Parameter | Sugammadex | Neostigmine |
|---|---|---|
| Mechanism of Action | Selective relaxant binding agent | Acetylcholinesterase inhibitor |
| Dosing for Profound NMB | 4 mg/kg (PTC 1-2) | 50-70 μg/kg (+glycopyrrolate/atropine) |
| Time to TOF Ratio ≥0.9 | 1.4-1.6 minutes | 6.7-9.1 minutes |
| Cardiovascular Effects | Minimal | Requires co-administration with anticholinergics |
| PONV Incidence | Similar to neostigmine | Similar to sugammadex |
| Recurarization Risk | No reported cases | Possible with inadequate dosing |
Evidence from direct comparison studies demonstrates that sugammadex provides significantly faster recovery from this compound-induced NMB compared to neostigmine. In Chinese subjects, the geometric mean time to recovery of TOF ratio to 0.9 was 1.6 minutes with sugammadex versus 9.1 minutes with neostigmine, representing a 5.7-fold faster recovery [4]. Similarly, in Caucasian subjects, recovery times were 1.4 minutes with sugammadex versus 6.7 minutes with neostigmine [4].
The appropriate dosing of reversal agents depends on the depth of neuromuscular blockade at the time of reversal:
For sugammadex administration:
For neostigmine administration:
This compound undergoes primarily hepatic elimination with approximately 70-80% of the drug cleared through liver-mediated mechanisms. This has significant implications for patients with hepatic dysfunction or those undergoing procedures that temporarily alter hepatic blood flow:
Although this compound is not primarily dependent on renal elimination, patients with renal failure demonstrate altered pharmacokinetics and pharmacodynamics:
The following decision algorithm provides guidance for managing this compound infusion in special populations:
The implementation of this compound continuous infusion for profound neuromuscular blockade represents an advanced anesthesia technique that offers superior stability of surgical conditions compared to intermittent bolus dosing. Based on the current evidence and clinical experience, the following recommendations are provided:
Future research directions should focus on closed-loop infusion systems that automatically adjust this compound delivery based on continuous monitoring feedback, further optimizing the stability of profound neuromuscular blockade while minimizing human intervention. Additionally, more precise pharmacokinetic-pharmacodynamic modeling in extreme populations such as morbidly obese patients and those with multi-organ dysfunction will enhance the safety profile of this technique across diverse patient populations.
The effective dose for 95% suppression of twitch response (ED95) varies significantly with patient age. The table below summarizes foundational ED95 values established during nitrous oxide-oxygen-thiopentone-alfentanil anesthesia, recorded from the adductor pollicis muscle in response to supramaximal train-of-four (TOF) ulnar nerve stimulation [1].
| Age Group | ED95 (μg/kg) | 25-75% Recovery Time (minutes) [1] |
|---|---|---|
| Infants (1-11 months) | 255 ± 62 | 6.5 ± 1.8 |
| Children (2-12 years) | 402 ± 68 | 5.7 ± 1.8 |
| Adults (20-40 years) | 350 ± 78 | 6.7 ± 1.6 |
Additional factors influencing dosing include:
This protocol outlines the methodology for establishing a dose-response curve and monitoring the spontaneous recovery of neuromuscular block, based on standardized clinical trial designs [1].
1. Patient Population and Anesthesia
2. Neuromuscular Monitoring Setup
3. Drug Administration and Data Collection
4. Pharmacokinetic-Pharmacodynamic (PK-PD) Simulation (Advanced)
The following diagram illustrates the logical workflow for integrating monitoring data with a PK-PD model to predict this compound's effect and ensure safe reversal, helping to prevent post-operative recurarization [4].
I hope this structured application note and protocol provides a solid foundation for your research and development work.
The intubating dose of rocuronium varies depending on the desired speed of onset and the expected duration of the procedure. Higher doses are used for RSI to achieve faster onset, while standard doses are suitable for routine intubation [1] [2].
| Parameter | Standard Intubation | Rapid Sequence Intubation (RSI) | Maintenance Dosing |
|---|---|---|---|
| Recommended Dose | 0.6 mg/kg [1] [2] | 0.6 - 1.2 mg/kg [1] [2] | 0.1 - 0.2 mg/kg (intermittent) OR 10-12 mcg/kg/min (infusion) [1] [2] |
| Onset of Action | 1 - 2 minutes [2] | < 2 minutes (for 0.6-1.2 mg/kg) [1]; ~1 minute (for 1.0-1.2 mg/kg) [2] | N/A |
| Duration of Action | ~31 minutes (range: 15-85 min) for 0.6 mg/kg [1] | ~58-67 minutes for 0.9-1.2 mg/kg doses [1] | ~12-24 minutes (for intermittent doses) [1] |
| Clinical Context | Suitable for routine tracheal intubation [2]. | Used when swift airway security is critical; 1.2 mg/kg provides onset similar to succinylcholine [3] [2]. | Administered upon return of twitch response (e.g., T1 to 25%) to maintain blockade [1]. |
This compound bromide is an aminosteroid, non-depolarizing neuromuscular blocking agent (NMBA). Its primary mechanism involves competitive antagonism of acetylcholine at the postjunctional nicotinic receptors at the neuromuscular junction [2] [4] [5]. By preventing acetylcholine from binding, it inhibits depolarization of the motor endplate and thus prevents skeletal muscle contraction [6] [4].
Succinylcholine has traditionally been the comparator for RSI due to its rapid onset. The evidence comparing the two is summarized below.
| Characteristic | This compound | Succinylcholine |
|---|---|---|
| Mechanism | Non-depolarizing NMBA [7] [5] | Depolarizing NMBA [7] |
| RSI Dose | 0.6 - 1.2 mg/kg [1] | 1 - 2 mg/kg [8] |
| Onset | 1-2 minutes (dose-dependent) [2] | 45-60 seconds [8] |
| Duration | Intermediate (30-60 min, dose-dependent) [1] [4] | Short (6-10 minutes) [8] |
| Key Advantages | Fewer serious side effects; no contraindications in burns, crush injuries, or hyperkalemia [3]. | Shortest onset/offset; desirable if extubation or neurological assessment is planned shortly after [3] [8]. |
| Key Disadvantages | Longer duration; can be problematic in "can't intubate, can't ventilate" scenario without sugammadex [7]. | Serious side effects: hyperkalemia, malignant hyperthermia, bradycardia [3] [7]. |
| Reversal Agent | Sugammadex (preferred) or neostigmine [1] [5] | Plasma cholinesterase (metabolism); no specific reversal agent [3] |
A Cochrane meta-analysis of 50 trials concluded that succinylcholine is statistically superior to this compound for achieving excellent intubating conditions. However, the evidence is of moderate quality, and the clinical significance of this difference is debated [3]. When using a high dose of this compound (1.2 mg/kg), no statistical difference in intubation conditions was found, though succinylcholine retains a clinical advantage due to its shorter duration [3].
This protocol outlines a standardized methodology for conducting RSI in a research or clinical setting, utilizing a common induction agent.
Title: Evaluation of this compound for Rapid Sequence Intubation Objective: To assess the efficacy and intubation conditions provided by this compound 1.2 mg/kg during RSI.
Materials:
Methodology:
Monitoring & Data Collection:
This compound is a versatile non-depolarizing NMBA and a key agent for RSI, particularly when succinylcholine is contraindicated. Successful use hinges on dose selection tailored to clinical needs, strict adherence to safety protocols including adequate sedation and advanced airway management, and the availability of sugammadex for rapid reversal. For researchers, focusing on standardized outcome measures like the Fuchs-Buder score and robust monitoring is essential for generating high-quality evidence.
Acceleromyography (AMG) has emerged as one of the most widely adopted technologies for quantitative neuromuscular monitoring in clinical practice and research settings. This technique operates on Newton's second law of motion (Force = Mass × Acceleration), utilizing a piezoelectric sensor with constant mass attached to the muscle to detect acceleration voltage signals during contraction [1]. When evaluating rocuronium-induced neuromuscular blockade, AMG provides objective, quantitative measurements of the train-of-four (TOF) ratio, which represents the ratio of the fourth twitch to the first twitch in a series of four supramaximal stimulations delivered at 2 Hz [2].
The clinical importance of precise neuromuscular monitoring cannot be overstated. Studies have revealed that the incidence of residual neuromuscular blockade can reach 45% even after a single dose of neuromuscular blocking agent (NMBA) [1]. This residual blockade significantly increases the risk of serious postoperative complications including aspiration, pneumonia, pharyngeal dysfunction, hypoxemia, and airway obstruction [1]. Quantitative monitoring with AMG guides researchers and clinicians in determining the optimal timing for reversal agent administration and safe extubation, with current guidelines recommending a minimum TOF ratio of 0.9 before reversal of neuromuscular blockade [1].
AMG technology functions by measuring the acceleration of muscle contraction in response to peripheral nerve stimulation [1]. The piezoelectric sensor attached to the muscle detects minute movements during contraction, converting mechanical energy into electrical signals that are amplified, processed, and displayed as quantitative measurements [1]. For this compound monitoring, the ulnar nerve is most commonly stimulated at the wrist, with measurements taken at the adductor pollicis muscle [3] [2]. Alternative monitoring sites include the foot (flexor hallucis brevis) and facial muscles (orbicularis oculi and corrugator supercilii) when limb access is compromised [1].
AMG systems are available in both one-dimensional (1D) and three-dimensional (3D) sensor configurations [1]. Traditional 1D devices measure acceleration in a single plane and require meticulous calibration before each use, a process that involves detecting supramaximal current and adjusting the twitch response to 100% to determine full-scale deviation [1]. In contrast, modern 3D devices (e.g., Stimpod NMS450X) measure acceleration in multiple planes and feature automated calibration that typically completes within 20 seconds, significantly streamlining the setup process [1].
Figure 1: Acceleromyography Signal Pathway - This diagram illustrates the complete pathway from nerve stimulation to TOF ratio measurement in AMG-based neuromuscular monitoring.
Equipment Preparation:
Calibration Procedure for 1D AMG Devices:
Calibration Procedure for 3D AMG Devices:
Baseline Establishment:
Intraoperative Monitoring Protocol:
Recovery Phase Monitoring:
Table 1: Recovery Times for this compound at Different Monitoring Sites Using AMG
| Parameter | Adductor Pollicis | Trapezius Muscle | P-value | Limits of Agreement |
|---|---|---|---|---|
| Onset Time (min) | 2.6 ± 0.7 | 2.3 ± 0.8 | 0.007 | -1.6 to +1.0 min |
| Time to 25% T1 Recovery (min) | 20.0 ± 5.2 | 18.2 ± 5.7 | 0.039 | -11.1 to +7.5 min |
| Time to 90% TOF Recovery (min) | 37.0 ± 9.1 | 32.6 ± 7.9 | 0.004 | -18.4 to +9.7 min |
| Baseline Repeatability Coefficient | 4.2 ± 1.6% | 6.1 ± 1.9% | 0.001 | N/A |
Data adapted from observational trial comparing monitoring sites [3]
Table 2: Impact of Patient Factors on this compound Pharmacodynamics
| Patient Factor | Effect on this compound | Dosing Considerations | Monitoring Recommendations |
|---|---|---|---|
| Renal Failure | Prolonged clinical duration (49 vs 32 min) and recovery to TOF 0.7 (88 vs 55 min) [7] | No dose adjustment needed [2] | Extend monitoring into postoperative period |
| Hepatic Impairment | Reduced clearance, prolonged effect [2] | Exercise caution, consider reduced maintenance dosing [2] | Increased monitoring frequency |
| Advanced Age | Prolonged duration (51 vs 31 min in younger patients) [2] | Administer carefully after TOF reappearance [2] | Monitor until complete recovery |
| Steroid Therapy | Potential resistance requiring increased dosing [8] | May require higher doses; consider benzylisoquinoline alternatives [8] | Monitor closely for inadequate block |
Renal Impairment: Patients with end-stage renal failure exhibit significantly prolonged this compound effects, with clinical duration extending from 32 minutes in healthy patients to 49 minutes, and time to 70% TOF recovery prolonging from 55 to 88 minutes [7]. This appears attributable to a 39% reduction in this compound clearance and an 84% increase in mean residence time, while volume of distribution remains unaffected [7].
Resistance Conditions: Several clinical conditions may manifest resistance to this compound, including:
Figure 2: AMG Experimental Workflow for this compound Studies - This diagram outlines the sequential steps for conducting this compound monitoring studies using acceleromyography.
AMG Advantages:
AMG Limitations:
EMG Advantages:
EMG Limitations:
For routine pharmacological studies: AMG provides sufficient precision with greater cost efficiency, particularly when using 3D technology that minimizes setup limitations [1].
For studies requiring restricted positioning: EMG may be preferable due to its independence from muscle movement and greater stability in challenging surgical positions [5].
For pediatric populations: Consider EMG due to faster calibration (16.7 ± 11.0 s vs 28.1 ± 13.4 s for AMG) and improved intubation condition scores (2.27 ± 0.65 vs 1.86 ± 0.50) [5].
For special populations (myasthenia gravis, resistance cases): Combined AMG and EMG monitoring may provide complementary information, as demonstrated in cases where AMG showed complete suppression while EMG TOF count remained at 4 [4].
The rocuronium priming technique is a pharmacodynamic strategy designed to accelerate the onset of neuromuscular blockade. This method exploits the principles of receptor pharmacology at the neuromuscular junction.
This protocol is adapted from multiple clinical studies involving adult patients under general anesthesia [5] [6] [4].
Patients with major burns (>20% TBSA) develop resistance to non-depolarizing muscle relaxants [5]. This protocol investigates a modified approach for this population.
This protocol evaluates using this compound as a priming agent to accelerate the onset of another neuromuscular blocker, cisatracurium [8].
The following table synthesizes key quantitative findings from the cited research, allowing for a direct comparison of intervention outcomes.
| Study & Intervention | Onset Time to First Twitch Depression | Onset Time to Maximum Block | Intubating Conditions (Excellent/Good) | Incidence of Adverse Events |
|---|---|---|---|---|
| Priming (Roc 0.06+0.54 mg/kg) [6] [7] | 30-34 sec | 61.97-75 sec | 97-100% [7] | Respiratory distress in 10% [5] |
| Single Dose (Roc 0.6 mg/kg) [6] [7] | 45-59 sec | 114.57 sec | 97% [7] | Not reported |
| High Bolus in Burns (Roc 1.5 mg/kg) [5] | 30 sec | 135 sec | Superior to priming | None reported related to technique |
| Cross-Priming (Roc → Cis) [8] | Not specified | 117.0 ± 29.0 sec | Not specified | Not specified |
The following diagram illustrates the standard protocol for the this compound priming technique:
While the this compound priming technique is established, several areas warrant further investigation:
The this compound priming technique is a validated and effective pharmacological strategy to achieve a rapid onset of neuromuscular blockade, providing a viable alternative to succinylcholine in rapid sequence induction. Successful implementation requires strict adherence to the detailed protocol, vigilant patient monitoring during the priming interval, and dosing adjustments for specific patient populations. Future research continues to refine its application and explore novel combinations.
Rocuronium bromide is a nondepolarizing neuromuscular blocking agent (NMBA) of the aminosteroid class that is widely used in pediatric anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures or mechanical ventilation. The developmental changes in pediatric patients significantly impact the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound, necessitating age-specific dosing regimens and clinical monitoring protocols. For researchers and drug development professionals, understanding these age-related variations is crucial for optimizing dosing strategies, designing clinical trials, and developing personalized approaches to neuromuscular blockade in pediatric populations. These application notes synthesize current evidence on this compound pharmacology in children, with particular emphasis on PK-PD relationships, age-stratified dosing, and advanced modeling approaches that can inform drug development and clinical practice.
The pharmacokinetics of this compound bromide in pediatric patients exhibit distinct ontogeny patterns that differentiate them from adult profiles. A seminal study investigating this compound 0.8 mg/kg in children aged 3 months to 8 years found that the pharmacokinetics were best described by a two-compartment model, with volumes and clearances proportional to weight [1]. Interestingly, this study demonstrated that the volume of the central compartment was larger than figures obtained in adult populations, potentially explaining differences in dosing requirements and onset characteristics [1].
A comprehensive analysis of this compound pharmacokinetics in children aged 4-11 years revealed important developmental patterns:
These findings suggest that maturational changes primarily affect this compound's clearance rather than its distribution characteristics in pediatric populations. From a drug development perspective, these PK alterations have direct implications for dosing strategies: the more rapid clearance in younger children necessitates either more frequent bolus dosing or higher infusion rates to maintain target neuromuscular blockade levels [2].
Table 1: Pharmacokinetic Parameters of this compound in Pediatric Populations
| Parameter | Children (4-11 years) | Adults | Study Conditions |
|---|---|---|---|
| Volume of Central Compartment (Vc) | 106 mL/kg | Smaller than pediatric | 0.8 mg/kg dose during N₂O/O₂ and halothane anesthesia [1] |
| Volume of Distribution at Steady State (Vss) | 224 mL/kg | Not specified | 600 μg/kg dose during N₂O/O₂ and ≤1% halothane anesthesia [2] |
| Plasma Clearance (CL) | 79.4 mL/min + 3.13 mL/kg/min | Lower than pediatric | 600 μg/kg dose, mixed-effects modeling [2] |
| Distributional Clearance (CLd) | 2.67 mL/kg/min | Not specified | 600 μg/kg dose, population approach [2] |
| Optimal Dosing Basis | Body weight | Body weight | Body surface area not supported for dosing calculations [1] |
This compound dosing in pediatric patients requires careful consideration of age-dependent pharmacodynamic responses and clinical requirements. The following structured dosing guidelines are compiled from available literature:
Table 2: Age-Stratified this compound Dosing Guidelines for Pediatric Patients
| Age Group | Intubation Dose | Onset Time | Duration | Maintenance Dosing | Anesthetic Context |
|---|---|---|---|---|---|
| Neonates (birth to <28 days) | Not fully specified | Longest time to maximum block | Longest duration | 7-10 mcg/kg/min (upon T2 return) | Sevoflurane induction [3] |
| Infants (28 days to 3 months) | 0.6 mg/kg | Shortest time to maximum block | Longest duration | 0.15 mg/kg (at T3 reappearance) | Halothane anesthesia [3] |
| Children (≥2 years to 11 years) | 0.45-0.6 mg/kg | Intermediate | Shortest duration | 0.075-0.15 mg/kg OR 7-10 mcg/kg/min | Sevoflurane/isoflurane with N₂O [3] |
| Adolescents (≥12 years) | 0.6 mg/kg | Similar to adults | Intermediate | 0.1-0.2 mg/kg (at 25% T1 recovery) | Opioid/N₂O/O₂ anesthesia [3] |
For rapid sequence intubation in pediatric patients, higher doses of 0.9-1.2 mg/kg may be used off-label, though clinical experience with this indication in children is limited [3] [4]. Maintenance dosing can be administered as intermittent boluses (0.075-0.15 mg/kg) when recovery from neuromuscular blockade is evident, typically at the reappearance of T2 or T3 in train-of-four (TOF) monitoring [3]. Continuous infusion is an alternative approach, with initial rates of 10-12 mcg/kg/min upon early evidence of spontaneous recovery, titrated to maintain the desired level of blockade (typically 4-16 mcg/kg/min) [3].
Renal impairment does not typically require dose adjustment, while hepatic dysfunction may necessitate dose reduction due to potential prolonged clinical effect [3] [4]. In obese pediatric patients, the initial dose should be based on actual body weight rather than ideal body weight [3].
For researchers investigating this compound pharmacokinetics in pediatric populations, the following protocol outlines a standardized approach:
Accurate assessment of this compound pharmacodynamics requires standardized neuromuscular monitoring:
Recent advances in analytical techniques enable rapid quantification of this compound concentrations:
The following workflow diagram illustrates the integrated PK-PD study design for this compound investigation in pediatric populations:
This compound exerts its effects by competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate. It blocks acetylcholine from binding to receptors on the motor endplate, inhibiting depolarization and preventing neuromuscular transmission [4]. The nAChR is a pentameric structure composed of subunit combinations (2α1, β1, γ/ε, and δ) that can be categorized into adult-type (ε-AChR) and fetal-type (γ-AChR) receptors with different electrophysiological characteristics [7].
Research has demonstrated that facial nerve-innervated muscles (e.g., orbicularis oris) are less sensitive to this compound than somatic nerve-innervated muscles (e.g., gastrocnemius), with IC₅₀ values of 7.28 (7.10-7.46) versus 6.17 (6.00-6.35), respectively [7]. This differential sensitivity appears related to muscle fiber characteristics rather than nAChR density, specifically smaller muscle fiber cross-sectional area (CSA) and larger ratio of endplate surface area to muscle fiber CSA (ESA/CSA) in facial muscles [7].
Following facial nerve injury, significant alterations in pharmacodynamic responses to this compound occur:
These changes have important implications for patients with pre-existing neuromuscular disorders or nerve injuries, as they may exhibit altered sensitivity to nondepolarizing neuromuscular blocking agents like this compound.
The following diagram illustrates the molecular and neuromuscular mechanisms underlying this compound's action and the changes observed with nerve injury:
Advanced modeling approaches enable more precise dosing recommendations for this compound in pediatric populations:
PTA analysis, commonly used in antibiotic development, can be applied to optimize this compound reversal with sugammadex in pediatric patients:
This compound bromide exhibits age-dependent pharmacokinetics and pharmacodynamics in pediatric patients that must be considered for optimal dosing and monitoring. Key considerations for researchers and drug development professionals include:
Further research is needed to fully characterize this compound pharmacokinetics in neonatal populations and to validate PK-PD models across the entire pediatric age spectrum, particularly in special populations with hepatic impairment or neurological conditions affecting neuromuscular junction biology.
This compound bromide is a steroidal non-depolarizing neuromuscular blocking agent (NMBA) with an intermediate duration of action that has gained significant importance in neurosurgical anesthesia due to its favorable hemodynamic stability and minimal effects on intracranial pressure (ICP). As an adjunct to general anesthesia, this compound facilitates both rapid sequence and routine tracheal intubation while providing optimal surgical conditions through skeletal muscle relaxation. In neurosurgical procedures, where minute changes in ICP can have profound clinical consequences, the selection of neuromuscular blocking agents requires careful consideration of their effects on cerebral hemodynamics. This compound's pharmacological profile—characterized by rapid onset, intermediate duration, and minimal histamine release—makes it particularly suitable for neurosurgical patients who may have compromised intracranial compliance. The development of sugammadex as a selective reversal agent has further enhanced the safety profile of this compound by providing rapid and predictable reversal of neuromuscular blockade, a critical advantage in neurosurgery where postoperative neurological assessment is paramount.
The unique requirements of neuroanesthesia demand agents that maintain cerebral perfusion pressure (CPP) while minimizing ICP elevations. This compound has demonstrated particular value in this specialty, as it does not cross the blood-brain barrier to a significant extent and exerts only indirect effects on the central nervous system. Unlike other neuromuscular blocking agents that may stimulate histamine release—potentially leading to cerebral vasodilation and increased ICP—this compound has minimal histamine-releasing properties, making it preferable for patients with suspected or confirmed elevated intracranial pressure. This application note provides comprehensive protocols for the use of this compound in neurosurgical settings, incorporating current evidence-based practices and addressing special considerations for this vulnerable patient population.
This compound bromide is a monoquaternary aminosteroid non-depolarizing neuromuscular blocking agent with molecular weight of 609.7 Da. Its chemical structure features a tetrahydroaporphine skeleton with an allyl substituent at the nitrogen atom, contributing to its rapid onset of action. As a highly ionized compound with minimal lipid solubility, this compound does not effectively cross lipid membrane barriers, including the blood-brain barrier, which prevents direct effects on the central nervous system. The drug acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors of the neuromuscular junction, preventing acetylcholine from binding to its receptors and thus inhibiting depolarization of the muscle fiber endplate. This competitive blockade results in flaccid paralysis of skeletal muscles, the intensity and duration of which depend on dosage and patient-specific factors.
This compound's intermediate duration of action stems from its distribution and elimination characteristics. The drug has an ED95 (effective dose for 95% suppression) of 0.3 mg/kg, with clinical doses typically ranging from 0.6 mg/kg for routine intubation to 1.0-1.2 mg/kg for rapid sequence intubation. Following intravenous administration, this compound is essentially completely absorbed and distributes rapidly into the extracellular space, with a central volume of distribution measuring approximately 78 ± 24 mL/kg in patients with normal hepatic function. The onset of action generally occurs within 60-90 seconds at higher doses (0.9-1.2 mg/kg), making it the fastest onset non-depolarizing neuromuscular blocker currently available, while lower doses (0.6 mg/kg) typically produce complete blockade within 90-120 seconds. The clinical duration of action ranges from 30-60 minutes depending on dosage, patient factors, and concomitant medications.
The impact of neuromuscular blocking agents on intracranial dynamics is a critical consideration in neurosurgical anesthesia. Research specifically evaluating this compound's effects on ICP has demonstrated favorable characteristics for neurosurgical applications. A clinical trial investigating this compound (0.6 mg/kg) in neurosurgical patients undergoing mechanical ventilation with continuous sedation using sufentanil and midazolam found that administration caused no significant changes in ICP, cerebral perfusion pressure (CPP), or mean arterial pressure (MAP). There was no evidence of histamine release, which is particularly important as histamine can cause cerebral vasodilation and potentially increase ICP. The study did note a slight but statistically significant increase in heart rate (7±4%) following this compound administration, though this was not clinically significant in terms of cerebral hemodynamics [1].
The cerebrovascular stability associated with this compound contrasts with that of other neuromuscular blocking agents, particularly succinylcholine, which has been shown to increase ICP in some studies. This difference is attributed to this compound's minimal histamine-releasing properties compared to agents like tubocurarine, metocurine, atracurium, and mivacurium, which have varying degrees of histamine-releasing potential. The mechanism by which this compound maintains ICP stability relates to its lack of effect on cerebral vasculature, allowing for preservation of the autoregulatory mechanisms that maintain constant cerebral blood flow across a range of perfusion pressures. This pharmacological profile makes this compound particularly suitable for patients with intracranial pathology, such as those with brain tumors, traumatic brain injury, or aneurysmal subarachnoid hemorrhage, where even transient elevations in ICP can compromise cerebral perfusion and worsen neurological outcomes [2].
Table 1: Comparative Effects of Neuromuscular Blocking Agents on Cerebral Hemodynamics in Neurosurgical Patients
| Agent | Effect on ICP | Effect on MAP | Effect on CPP | Histamine Release Potential |
|---|---|---|---|---|
| This compound | No significant change | No significant change | No significant change | Low |
| Vecuronium | No significant change | No significant change | No significant change | Low |
| Succinylcholine | Increase reported in some studies | Variable | Potential decrease | Moderate |
| Atracurium | No significant change | Possible decrease | Possible decrease | Moderate |
| Cisatracurium | No significant change | No significant change | No significant change | Minimal |
For craniotomies involving supratentorial or infratentorial approaches, this compound provides the necessary muscle relaxation to prevent patient movement during critical dissection near eloquent brain areas. The ability to maintain profound paralysis during dural opening, brain retraction, and vascular dissection minimizes the risk of sudden patient movement that could result in catastrophic surgical complications. Similarly, in skull base surgeries that often require prolonged operative times, this compound can be administered as repeated boluses or continuous infusion (with appropriate monitoring) to maintain surgical conditions while avoiding the accumulation associated with longer-acting agents. The intermediate duration of this compound allows for greater titratability compared to long-acting neuromuscular blockers, enabling anesthesiologists to tailor the degree of blockade to surgical requirements.
The use of this compound in neurosurgical procedures requiring neurophysiological monitoring represents a special application that requires careful management. Techniques such as motor evoked potentials (MEPs) and transcranial motor evoked potentials (TcMEPs) are highly sensitive to neuromuscular blockade, as they assess the functional integrity of descending motor pathways by stimulating the motor cortex and recording responses from peripheral muscles. While complete neuromuscular blockade obliterates these signals, partial blockade can be used to prevent patient movement while still allowing for interpretable monitoring. A randomized controlled trial comparing this compound-sugammadex versus cisatracurium in spine surgery found that the this compound-sugammadex group demonstrated significantly higher MEP amplitudes and shorter MEP latency at all time points from baseline until 30 minutes, with train-of-four (TOF) recovery being significantly faster in the this compound group [3].
Dosing of this compound in neurosurgical patients follows general principles of neuromuscular blockade administration but requires special consideration of the unique goals of neuroanesthesia. The following standardized dosing protocol is recommended for adult neurosurgical patients:
Table 2: this compound Dosing Protocol for Neurosurgical Procedures
| Clinical Scenario | Dose | Onset Time | Clinical Duration | Special Considerations |
|---|---|---|---|---|
| Routine Intubation | 0.6 mg/kg | 60-90 seconds | 30-45 minutes | Standard for most elective neurosurgical cases |
| Rapid Sequence Intubation | 1.0-1.2 mg/kg | 45-60 seconds | 60-75 minutes | Reserve for patients at high risk of aspiration |
| Maintenance Bolus | 0.1-0.2 mg/kg | 1-2 minutes | 15-25 minutes | Administer when TOF count returns to 2-3 |
| Continuous Infusion | 0.3-0.6 mg/kg/hr | - | - | Titrate to maintain 1-2 twitches on TOF |
| MEP Monitoring Cases | Single dose 0.6-1.0 mg/kg | 60-90 seconds | 30-75 minutes | Allow spontaneous recovery to TOF ≥0.9 or reverse with sugammadex |
Reversal of neuromuscular blockade is particularly critical in neurosurgical patients to ensure adequate respiratory function and permit immediate neurological assessment postoperatively. The introduction of sugammadex, a selective relaxant binding agent, has revolutionized reversal of this compound-induced blockade by encapsulating the molecule and rapidly terminating its action. The recommended dosing of sugammadex is based on the depth of neuromuscular blockade at the time of reversal:
For neurosurgical patients, sugammadex offers advantages over traditional acetylcholinesterase inhibitors (neostigmine) because it provides more predictable and rapid reversal regardless of the depth of blockade, does not require co-administration of anticholinergic agents that might affect cerebral hemodynamics, and produces complete reversal (TOF ratio ≥0.9) within 2-3 minutes in most cases. This rapid and complete reversal minimizes the risk of postoperative residual curarization (PORC), which is associated with respiratory complications and delayed extubation—particularly undesirable outcomes in neurosurgical patients where early neurological assessment is crucial.
Objective monitoring of neuromuscular function is essential during this compound administration in neurosurgical patients to ensure adequate surgical conditions while minimizing the risk of residual paralysis. The Anesthesia Patient Safety Foundation (APSF) strongly recommends using quantitative peripheral nerve stimulators to monitor depth of neuromuscular blockade during surgery and after reversal agent administration. The following monitoring protocol is recommended:
Additional stimulation patterns such as tetanic stimulation (50 Hz for 5 seconds), double-burst stimulation (DBS), and post-tetanic count (PTC) can provide information about profound levels of blockade beyond what TOF can assess. For neurosurgical procedures where even slight patient movement could be catastrophic, maintaining a PTC of 1-5 during critical phases provides profound paralysis while still allowing monitoring of blockade depth. The transition to less profound blockade (TOF count of 1-2) is appropriate during less critical phases or when neurophysiological monitoring is required.
While this compound is generally well-tolerated with a favorable safety profile, several adverse effects and special considerations warrant attention in neurosurgical patients:
Of particular relevance to neurosurgery is the finding that chronic phenytoin therapy increases the plasma clearance of this compound from 0.26 to 0.75 L/min, potentially necessitating higher doses or more frequent administration to maintain adequate paralysis [6]. Additionally, renal failure significantly prolongs this compound's duration due to reduced clearance (by 39%) and increased mean residence time (by 84%), requiring careful dose adjustment and extended monitoring in these patients [8].
Neurosurgical patients often present with comorbid conditions that significantly alter this compound's pharmacokinetics and pharmacodynamics, necessitating individualized dosing regimens:
Special consideration must be given to age extremes in neurosurgical patients receiving this compound:
The following diagram illustrates the metabolic pathway and elimination of this compound in special populations:
Figure 1: this compound Metabolism and Elimination in Special Populations
Objective: To evaluate the effects of this compound on intracranial pressure (ICP), mean arterial pressure (MAP), cerebral perfusion pressure (CPP), and heart rate (HR) in neurosurgical patients.
Methodology:
Expected Outcomes: Based on previous research, this compound administration should not produce statistically significant changes in ICP, MAP, or CPP, with possibly a slight increase in heart rate (approximately 7%) but no clinical evidence of histamine release [1].
Objective: To evaluate the compatibility of this compound-sugammadex regimen with motor evoked potential (MEP) monitoring during spine surgery compared to cisatracurium.
Methodology:
Expected Outcomes: Based on similar research, the this compound-sugammadex group should demonstrate significantly higher MEP amplitudes and shorter MEP latency at most time points, with faster TOF recovery compared to cisatracurium [3].
This compound represents a valuable agent in the neurosurgical anesthesiologist's armamentarium, offering favorable characteristics for patients with compromised intracranial compliance. Its minimal effects on ICP, cardiovascular stability, and predictable pharmacokinetics make it particularly suitable for a wide range of neurosurgical procedures. The development of sugammadex as a selective reversal agent has further enhanced its safety profile by enabling rapid and complete reversal of neuromuscular blockade, facilitating immediate postoperative neurological assessment.
Future research directions should focus on optimizing this compound dosing protocols for specific neurosurgical populations, including those with blood-brain barrier disruption where the drug's pharmacokinetics may be altered. Further investigation is needed into the complex interactions between this compound, anesthetic agents, and antiepileptic drugs commonly used in neurosurgical patients. As neuromonitoring techniques continue to advance, refining protocols for maintaining partial neuromuscular blockade while preserving interpretable signals will remain an important area of study. With appropriate dosing, monitoring, and reversal protocols, this compound serves as an excellent neuromuscular blocking option for neurosurgical procedures requiring stable intracranial dynamics and optimal surgical conditions.
Deep neuromuscular block (DNMB) has emerged as a valuable technique in laparoscopic surgery, significantly enhancing surgical conditions and potentially improving patient outcomes. The administration of rocuronium bromide, a non-depolarizing neuromuscular blocking agent (NMBA), when carefully titrated to achieve DNMB, facilitates optimal surgical space conditions by promoting profound abdominal wall relaxation and preventing sudden muscle contractions that could compromise surgical safety. This approach is particularly beneficial in laparoscopic procedures where adequate working space is critical for visualization and instrument manipulation. The physiological basis for this benefit stems from the complete suppression of spontaneous muscle activity, which allows for reduced intra-abdominal pressure during pneumoperitoneum establishment, potentially decreasing postoperative pain and improving recovery parameters.
The growing body of evidence supports the routine implementation of DNMB in laparoscopic surgery. A systematic review and meta-analysis demonstrated that DNMB during laparoscopic surgeries significantly improves surgical space conditions compared to moderate neuromuscular block (MNMB), with a mean difference of 0.65 on a 1-5 point surgical rating scale. Additionally, DNMB was associated with reduced postoperative pain scores in the post-anesthesia care unit (PACU), with a mean difference of -0.52 [1]. These advantages translate to clinical benefits, including potentially fewer intraoperative complications and enhanced quality of recovery, though further studies are ongoing to fully elucidate these relationships.
The method of neuromuscular monitoring represents a critical factor in optimizing this compound administration during laparoscopic surgery. Quantitative neuromuscular monitoring (qNMM) utilizes objective measurement devices such as acceleromyographs (e.g., TOFScan) to provide precise, numerical data on the degree of neuromuscular blockade. In contrast, qualitative monitoring (tactile NMM) relies on the clinician's subjective assessment of muscle response to nerve stimulation, typically at the adductor pollicis muscle via ulnar nerve stimulation. Evidence strongly supports the superiority of quantitative methods, as demonstrated by a retrospective analysis of 539 patients which found that quantitative monitoring resulted in significantly lower this compound dosing (0.008 ± 0.006 mg/kgBW/min versus 0.01 ± 0.007 mg/kgBW/min, p < 0.001) and fewer repeated this compound applications (71% versus 83%, p = 0.007) compared to tactile assessment [2].
The implications of monitoring method selection extend beyond drug dosing efficiency. The same study revealed that patients monitored with quantitative techniques had reduced postoperative oxygen requirements (43% versus 57%, p = 0.002), suggesting improved respiratory recovery [2]. This finding is particularly relevant in the context of preventing residual neuromuscular blockade, a known risk factor for postoperative pulmonary complications. Quantitative monitoring provides objective data that guides more precise this compound titration and reversal administration, potentially enhancing patient safety throughout the perioperative period.
Table 1: Comparison of Quantitative versus Qualitative Neuromuscular Monitoring
| Parameter | Quantitative Monitoring | Qualitative Monitoring |
|---|---|---|
| Technology | Acceleromyography (e.g., TOFScan) | Tactile assessment of muscle response |
| Primary Output | Objective numerical data (TOF ratio, PTC) | Subjective assessment of muscle contraction |
| This compound Dosage | 0.008 ± 0.006 mg/kgBW/min [2] | 0.01 ± 0.007 mg/kgBW/min [2] |
| Repeated Dosing | 71% of patients required repeats [2] | 83% of patients required repeats [2] |
| Postoperative Oxygen Demand | 43% of patients [2] | 57% of patients [2] |
| Sugammadex Utilization | 20% of patients [2] | 24% of patients [2] |
| Clinical Advantages | Precose dosing, objective reversal metrics | Lower cost, no specialized equipment needed |
| Limitations | Equipment cost, learning curve | Inter-observer variability, overestimation of recovery |
Laparoscopic colorectal surgery requires distinct this compound dosing strategies to maintain optimal surgical conditions. A randomized clinical trial comparing deep versus moderate neuromuscular blockade revealed that maintaining DNMB necessitated significantly higher this compound doses compared to MNMB approaches [3]. For DNMB, the protocol should include an initial bolus of 0.6 mg/kg followed by continuous infusion titrated between 0.3-0.6 mg/kg/h to maintain a post-tetanic count (PTC) of 1-2 with zero train-of-four (TOF) count [4]. This regimen ensures consistent deep block levels throughout the critical surgical phases, particularly during pneumoperitoneum when stable surgical field conditions are most valuable.
For gynecological laparoscopic procedures, evidence supports a modified dosing approach. A randomized clinical trial demonstrated that a bolus dose of 1.2 mg/kg followed by maintenance infusion of 0.3-0.6 mg/kg/h effectively maintained DNMB and resulted in superior surgical conditions compared to moderate blockade (average surgical condition score of 4 versus 3, p < 0.01) [4]. The higher initial bolus facilitates rapid onset for timely intubation and surgical readiness, while the continuous infusion maintains stable drug concentrations, minimizing fluctuations in block depth that could compromise surgical conditions or lead to inadequate reversal.
Table 2: this compound Dosing Protocol for Deep Neuromuscular Block in Laparoscopic Surgery
| Clinical Scenario | Induction Dose | Maintenance Dose | Target Monitoring Parameters | Special Considerations |
|---|---|---|---|---|
| Standard Adult Laparoscopy | 0.6 mg/kg [3] | 0.3-0.6 mg/kg/h infusion [4] | PTC 1-2, TOF 0 [4] | Use ideal body weight for dosing in obese patients |
| Gynecological Laparoscopy | 1.2 mg/kg [4] | 0.3-0.6 mg/kg/h infusion [4] | PTC 1-2, TOF 0 [4] | Higher bolus may improve surgical conditions |
| Rapid Sequence Induction | 0.6-1.2 mg/kg | 0.3-0.6 mg/kg/h infusion | PTC 1-2, TOF 0 | Adjust based on clinical urgency |
| Elderly Patients | Reduce by 20-30% | 0.2-0.4 mg/kg/h infusion | PTC 1-2, TOF 0 | Prolonged duration expected; monitor carefully |
| Hepatic/Renal Impairment | 0.6 mg/kg | 0.2-0.4 mg/kg/h infusion | PTC 1-2, TOF 0 | Consider alternative agents (cisatracurium) |
Several patient-specific factors must be considered when implementing this compound dosing protocols for DNMB. Advanced age necessitates dose reductions of 20-30% due to altered pharmacokinetics and increased sensitivity. Patients with significant obesity should be dosed based on ideal body weight rather than total body weight to avoid overdosing and prolonged blockade. Concomitant administration of medications known to potentiate neuromuscular blockade, such as magnesium sulfate, aminoglycoside antibiotics, or local anesthetics, may require further dose adjustments [5]. Experimental models have demonstrated that magnesium chloride pretreatment significantly increases this compound potency, potentially reducing requirement by 30-50% depending on magnesium concentration [5].
The selection of reversal agents for this compound-induced DNMB represents a critical decision point in anesthetic management. Sugammadex, a selective relaxant binding agent, offers rapid and reliable reversal of deep neuromuscular blockade. For DNMB reversal (PTC 1-2), the recommended sugammadex dose is 4 mg/kg administered intravenously, while for moderate blockade (reappearance of T2), 2 mg/kg is sufficient [4]. The efficacy of this approach was demonstrated in a clinical trial where both deep and moderate blockade were effectively reversed, facilitating rapid tracheal extubation and reducing PACU stay to approximately 13 minutes for the DNMB group [4].
Neostigmine presents a cost-effective alternative for reversal of moderate neuromuscular blockade, though its efficacy in reversing deep block is limited. A protocol for qualitative monitoring and neostigmine reversal demonstrated a significant reduction in severe residual neuromuscular blockade (from 58% to 14% incidence) when implemented systematically [6]. However, neostigmine should only be administered after confirmation of at least a TOF count of 4 at the thumb, with doses adjusted based on the degree of recovery (typically 0.04-0.07 mg/kg) and accompanied by an anticholinergic agent such as glycopyrrolate or atropine. The protocol should ensure a minimum of 10 minutes between neostigmine administration and tracheal extubation to allow adequate time for effect [6]. Recent evidence from porcine models indicates that neostigmine effectively reverses both this compound and cisatracurium at 0.04 mg/kg, shortening recovery time to 50% EMG amplitude from 26.5 to 16.5 minutes and enhancing maximum recovery degree from 57.1% to 85.6% [7].
Vigilant postoperative monitoring is essential following this compound administration, particularly after DNMB. Despite appropriate reversal, patients remain at risk for recurarization (recurrent paralysis) and residual neuromuscular blockade. Standardized assessments in the PACU should include routine evaluation of neuromuscular function using quantitative monitors when available, clinical signs of muscle weakness (inability to sustain head lift for 5 seconds, inadequate cough), and continuous pulse oximetry to detect oxygen desaturation potentially related to respiratory muscle weakness. The implementation of a structured protocol for postoperative assessment significantly reduces the incidence of severe residual neuromuscular blockade, as demonstrated by a reduction from 58% to 14% with systematic management [6].
Analgesic strategies should consider the potential interaction between local anesthetics and neuromuscular function. The combination of moderate neuromuscular blockade with transverse abdominal plane block (TAPB) using 0.375% ropivacaine (20 mL each side) has been shown to provide surgical conditions comparable to DNMB while reducing this compound requirements and improving postoperative pain scores [3]. This approach highlights the value of multimodal techniques in optimizing patient recovery while minimizing pharmacological interventions. Patients receiving this combined approach reported significantly lower pain scores at 8 hours postoperatively compared to those receiving DNMB alone [3].
For research investigations evaluating this compound efficacy in laparoscopic surgery, standardized protocols ensure consistent and comparable results. A typical experimental setup for clinical trials should include: (1) randomization of participants to either DNMB or MNMB groups; (2) standardized anesthesia induction with propofol (2 mg/kg) and opioids (fentanyl 4 mcg/kg or sufentanil 0.3 mcg/kg); (3) this compound administration according to group assignment (0.6 mg/kg for MNMB, 0.6-1.2 mg/kg for DNMB); (4) maintenance with volatile anesthetics or propofol infusion to maintain MAC 0.7-1.0 or BIS 40-60; and (5) continuous neuromuscular monitoring with TOF-Watch or similar device [3] [4].
The primary endpoint assessment should include surgical condition evaluation using a validated 5-point Likert scale [4]:
Secondary endpoints should encompass time to discharge from PACU, intraoperative hemodynamic instability, postoperative pain scores, opioid consumption, and respiratory complications. Assessment should occur at standardized time points: every 15 minutes during surgery for surgical conditions, upon PACU arrival, at 30-minute intervals in PACU, and at 24 hours postoperatively for follow-up metrics [4].
The following workflow diagram illustrates the decision pathway for implementing this compound deep neuromuscular block in laparoscopic surgery:
The implementation of systematic this compound protocols for deep neuromuscular blockade in laparoscopic surgery represents a significant advancement in anesthetic management. The evidence demonstrates that DNMB improves surgical conditions, facilitates low-pressure pneumoperitoneum, reduces postoperative pain, and may enhance recovery parameters. The critical components for success include: (1) appropriate patient selection; (2) quantitative neuromuscular monitoring; (3) weight-based this compound dosing with continuous infusion for stable blockade; and (4) protocol-based reversal with sugammadex or neostigmine.
Future research directions should focus on long-term recovery metrics, cost-effectiveness analyses of quantitative monitoring versus standardized reversal protocols, and the development of closed-loop infusion systems for automated this compound delivery. Additionally, further investigation is needed to establish procedure-specific recommendations for DNMB across various laparoscopic surgeries and to validate the combination of moderate blockade with regional techniques as an alternative to DNMB. As evidence continues to evolve, these protocols should be regularly updated to incorporate new findings and technological advancements.
RIWM is a common issue during anesthesia induction. The table below summarizes the most effective pharmacological and non-pharmacological interventions identified in meta-analyses and clinical studies.
| Intervention Method | Efficacy on RIWM Incidence (Risk Ratio, RR) | Key Details & Comparative Efficacy |
|---|---|---|
| Lidocaine | RR 0.60 (95% CI 0.49-0.74) [1] | Effective regardless of tourniquet use; often used in combination with other agents [1] [2]. |
| Opioids | RR 0.28 (95% CI 0.18-0.44) [1] | Oxycodone, alfentanil, and remifentanil are highly effective. Oxycodone ranked most effective for preventing withdrawal response [2]. |
| Sodium Bicarbonate (NaHCO₃) | Not separately quantified | Highly effective when mixed directly with rocuronium; also effective in combination with lidocaine [2]. |
| Hypnotics (e.g., Thiopental, Ketamine) | RR 0.36 (95% CI 0.25-0.52) [1] | — |
| Dilution of this compound | RR 0.47 (95% CI 0.39-0.56) [1] | Dilution to 1 mg/mL with 0.9% saline or Ringer's lactate [3]. |
| Slow Injection | RR 0.34 (95% CI 0.17-0.70) [1] | Injection over 1 minute vs. a 5-second bolus [4] [3]. |
| Novel Formulation (MR13A10A) | — | A generic this compound with glycine buffer (pH 3) showed reduced vascular irritation and withdrawal reflex compared to the original formulation [5]. |
For researchers looking to replicate or build upon these findings, here are detailed methodologies for key non-pharmacological and pharmacological interventions.
Protocol 1: Combined Dilution and Slow Injection (Pediatric Patients) [3] This protocol demonstrates a simple, effective non-pharmacological method that does not require additional drugs.
Protocol 2: Pretreatment with Opioids or Lidocaine [1] [2] This common pharmacological approach involves administering the preventive drug shortly before this compound.
Protocol 3: Mixing this compound with Sodium Bicarbonate [2] This method alters the physical characteristics of the this compound solution itself.
The following diagram illustrates a generalized experimental workflow for evaluating RIWM interventions, integrating the protocols described above.
The exact mechanism of RIWM is not fully elucidated, but several hypotheses exist, as shown in the diagram below.
When designing experiments around RIWM, please consider the following:
| Intervention | Dose & Method | Key Efficacy Findings | Reported Adverse Effects |
|---|
| Lidocaine [1] [2] [3] | 20-40 mg IV with venous occlusion for 1-2 minutes prior to rocuronium [1] [3]. | • 74.3% pain incidence with placebo vs. 34.3% with lidocaine (20 mg) [3]. • Risk Ratio of pain vs. placebo: 0.23 (95% CI 0.17-0.31) [2]. | Minimal when used as pretreatment; may cause pain on its own injection if not properly diluted or used without venous occlusion [1]. | | IV Paracetamol (Acetaminophen) [1] | 50 mg (5 mL of 10 mg/mL) IV with venous occlusion for 2 minutes prior to this compound [1]. | • Relieved pain better than saline, but was not as effective as lidocaine [1]. • Severe pain: 6% (Paracetamol) vs. 46% (Saline) [1]. | No reports of blurred vision, respiratory depression, or local complications in the study [1]. | | Ketorolac [3] | 10 mg IV with venous occlusion for 2 minutes prior to this compound [3]. | • 74.3% pain incidence with placebo vs. 40% with Ketorolac [3]. • Efficacy comparable to lidocaine (20 mg) [3]. | No adverse effects (e.g., pain, edema, inflammation) at the injection site were reported within 24 hours [3]. | | Lidocaine + Ketorolac [3] | Lidocaine 20 mg + Ketorolac 10 mg IV with venous occlusion for 2 minutes [3]. | • Most effective: pain incidence reduced to 8.6% [3]. • Significantly better than either drug alone [3]. | No adverse effects at the injection site were reported in the study [3]. | | Opioids (Fentanyl, Remifentanil) [2] | Administered prior to this compound injection [2]. | • Risk Ratio of pain for Remifentanil vs. placebo: 0.10 (95% CI 0.04-0.26) [2]. • Risk Ratio of pain for Fentanyl vs. placebo: 0.42 (95% CI 0.26-0.70) [2]. | Increased reports of cough, chest tightness, and breath-holding [2]. |
Here are detailed methodologies from key studies for your experimental design.
The following diagram illustrates the general experimental workflow for evaluating this compound injection pain interventions, synthesizing the common elements from the cited protocols.
Diagram 1: Experimental workflow for evaluating this compound injection pain interventions.
The diagram below visualizes the proposed kinin cascade pathway, a leading theory for the mechanism of this compound-induced pain.
Diagram 2: Proposed kinin cascade mechanism for this compound injection pain.
Q1: What is the underlying mechanism of this compound-induced pain? The exact mechanism is not fully proven but is an area of active research. The leading hypothesis suggests that this compound injection triggers a local kinin cascade, leading to the release of mediators like bradykinin and prostaglandins, which activate and sensitize vascular nociceptors [3] [5]. The low pH of the solution is unlikely to be the sole cause [4].
Q2: Does diluting this compound reduce injection pain? The evidence is mixed and suggests dilution may not be effective in all cases. One study found that diluting this compound to 5 mg/mL or 3.3 mg/mL did not significantly reduce escape behaviors from pain compared to the stock solution (10 mg/mL) when a large forearm vein was used. Furthermore, a three-fold dilution significantly slowed the onset of muscle relaxation [4].
Q3: What are the key considerations for designing a study on this topic?
Here are the detailed methodologies for the primary techniques investigated to mitigate rocuronium-induced withdrawal movements.
| Technique | Protocol Details | Key Experimental Findings |
|---|
| Simple Dilution & Slow Injection [1] | - Dilution: this compound (10 mg/mL) diluted with maintaining solution (0.9% NaCl or Ringer's lactate) to 1 mg/mL.
Q1: What is the proposed mechanism behind this compound-induced withdrawal movements? The exact cause is not fully elucidated, but it is primarily attributed to the activation of nociceptors and pain. Proposed mechanisms include the unphysiological osmolality or low pH of the solution, the release of endogenous mediators like histamine or bradykinin, or a direct allogenic effect of the aminosteroidal compound on nociceptive nerve endings [1].
Q2: Why is preventing these withdrawal movements particularly important in pediatric populations? Severe movement can dislodge the intravenous cannula. Re-cannulation in children is often difficult due to tiny vessels and subcutaneous fat tissue. Furthermore, in unstable patients, this delay can be harmful. Generalized movement has also been linked to cases of pulmonary aspiration following gastric regurgitation [1].
Q3: Are the techniques of dilution and slow injection applicable and effective in adult patients? The study results are from a pediatric population. The incidence of this compound-induced withdrawal movement is generally lower in adults (reported to be 12-28%), so the effect of this specific technique may differ. Further studies are needed to evaluate its efficacy in adult patients [1].
Q4: What are the critical drug interaction risks for this compound that should be considered in experimental design? this compound can have serious pharmacodynamic interactions. Concomitant use with other neuromuscular blocking agents (e.g., vecuronium) or drugs that synergize (e.g., aminoglycosides, clindamycin, opioids) can lead to enhanced neuromuscular blockade, respiratory depression, and apnea. Concurrent use of general anesthetics like enflurane and isoflurane can also potentiate its effects [3] [4].
The following diagrams summarize the core experimental workflows and findings.
Comparative Workflow of Two Key Techniques
This compound Drug Interaction Pathways
1. What is the evidence that lidocaine is effective for preventing rocuronium-induced injection pain (RIIP)? Numerous randomized controlled trials and a systematic review with network meta-analysis have confirmed that lidocaine pretreatment is a highly effective strategy for reducing both the incidence and severity of RIIP [1] [2] [3]. It is considered one of the standard interventions for this issue.
2. Does intravenous lidocaine interact with this compound's neuromuscular blocking effects? A key study indicates that a continuous intravenous infusion of lidocaine has no significant impact on the onset time, clinical duration, or recovery profile of a standard intubation dose of this compound. This suggests that lidocaine can be used without altering the primary therapeutic effect of the neuromuscular blocker [4].
3. Are there non-pharmacological methods to reduce RIIP? Yes, research supports two simple non-drug techniques:
4. How does lidocaine compare to other pretreatment drugs? Lidocaine is a benchmark against which other drugs are often measured.
The table below summarizes key quantitative findings on lidocaine dose response and comparative effectiveness from clinical studies.
| Intervention | Comparison / Dose | Key Efficacy Findings | Study Details |
|---|
| Lidocaine (with tourniquet) [2] | 10 mg, 20 mg, 30 mg, 40 mg vs. Saline | Pain incidence: 40 mg (32%), 30 mg (46%), 20 mg (64%), 10 mg (70%) vs. Saline (88%). Showed a clear dose-dependent effect. | N=250 adults, double-blinded. | | Lidocaine (with tourniquet) [3] | 40 mg vs. Paracetamol vs. Saline | Pain incidence: Lidocaine (52%), Paracetamol (78%) vs. Saline (98%). Lidocaine was superior to both. | N=150 adults, double-blinded. | | Lidocaine (with tourniquet) [6] | 40 mg vs. Parecoxib 20 mg & 40 mg | Pain incidence: Lidocaine 40 mg (25%) was as effective as Parecoxib 40 mg (20%), and both were better than Parecoxib 20 mg (55%). | N=160 adults, double-blinded. | | Combination: Lidocaine + NaHCO₃ [1] | Mixed with this compound or co-administered | Ranked among the most effective methods for preventing RIIP in a network meta-analysis. | Analysis of 43 RCTs (N=5,291 patients). |
The following workflow visualizes a standard methodology for assessing the efficacy of lidocaine pretreatment in preventing RIIP, as used in several cited clinical trials.
Key Protocol Steps:
The following diagram outlines a decision-making pathway for addressing common issues related to RIIP and lidocaine pretreatment.
Addressing Specific Scenarios:
The rocuronium-induced withdrawal reflex is a common issue, occurring in 50% to 84% of patients without preventive measures [1]. The precise mechanism is still under investigation, but it is believed to involve the stimulation of nociceptors via a local kinin cascade, leading to pain and an involuntary movement response [2].
Opioids primarily prevent this response through central nervous system-mediated analgesia. They activate opioid receptors (primarily the μ-subtype) within the descending pain modulation pathway. This pathway originates in the brainstem and sends signals down the spinal cord to inhibit the transmission of pain signals from the periphery [3]. By reducing the central perception of the painful stimulus caused by this compound, opioids effectively prevent the resulting withdrawal movement.
The table below summarizes the effectiveness of various pharmacological strategies, including opioids, for preventing this compound-induced injection pain or withdrawal movements (IPWM), based on a meta-analysis of 37 studies [4] [5].
| Pretreatment Strategy | Number of Studies (Patients) | Risk Ratio (RR) for IPWM | 95% Confidence Interval |
|---|---|---|---|
| Opioids (without venous occlusion) | -- | 0.16 | 0.09 to 0.29 |
| Sodium Bicarbonate (mixed with this compound) | -- | 0.15 | 0.06 to 0.34 |
| Lidocaine | -- | 0.47 | 0.35 to 0.64 |
| Ketamine | -- | 0.41 | 0.22 to 0.77 |
| Lidocaine (with venous occlusion) | -- | 0.40 | 0.32 to 0.49 |
| Opioids (with venous occlusion) | -- | 0.77 | 0.61 to 0.96 |
> Note: A Risk Ratio (RR) of less than 1 indicates the treatment is effective. The lower the RR, the more effective the intervention. Opioid pretreatment without venous occlusion is among the most effective strategies [4] [5].
Specific study findings for opioid pretreatment include:
Here is a detailed methodology from a clinical trial that you can adapt for experimental research purposes [6].
1. Study Design and Subjects
2. Drug Preparation and Administration
3. Assessment of Withdrawal Response
4. Data Collection and Analysis
The following diagram illustrates this experimental workflow.
Q1: Are there effective non-opioid alternatives for preventing this withdrawal response? A: Yes, several non-opioid options are also effective, though the meta-analysis suggests opioids are among the most effective [4] [5].
Q2: Why is a 2-minute interval used between pretreatment and this compound injection? A: This interval allows sufficient time for the opioid to circulate, bind to central nervous system receptors, and exert its analgesic effect before the noxious stimulus (this compound injection) occurs [6].
Q3: What are the primary advantages of using opioid pretreatment? A: The key advantages are:
For researchers designing studies on neuromuscular blockade (NMB) reversal, the tables below summarize key quantitative data on dosing and clinical context.
Table 1: Sugammadex Dosing Guide Based on Neuromuscular Monitoring
| Depth of Block (Monitoring Result) | Recommended Sugammadex Dose | Key Findings from Recent Research |
|---|---|---|
| Moderate Block (TOF count ≥ 2) | 2 mg/kg (manufacturer) | Titration can use significantly less drug (median 1.0-1.5 mg/kg) without increasing residual paralysis risk [1]. |
| Deep Block (TOF count < 2, PTC ≥1) | 4 mg/kg (manufacturer) | Titration can use significantly less drug (median 2.5-3.5 mg/kg) without increasing residual paralysis risk [1]. |
| Titration Method | 50 mg boluses every 5 min until TOF ratio ≥0.9 [1] | Effective for all block depths; reduces total drug use and cost versus single bolus [1]. |
Table 2: Clinical Context & Evidence for Reversal Strategies
| Clinical Scenario | Preferred Reversal Strategy | Evidence & Rationale |
|---|---|---|
| General Population (Quantitative monitoring available) | Selective use: Sugammadex for deep block, Neostigmine for moderate block [2] | Protocol resulted in 0% incidence of post-op residual NMB. Selective use reduced drug costs by 41% vs. universal sugammadex [2]. |
| Renal Impairment (eGFR < 60 mL/min) | Shift towards Rocuronium/Sugammadex [3] | Use increased from 4.9% (2016) to 96.3% (2022) in moderate impairment, and to 86.9% in severe impairment, despite being non-standard practice historically [3]. |
| Myasthenia Gravis (MG) | This compound/Sugammadex (with caution) [4] | Case reports exist of sugammadex failure (800 mg ineffective), with successful reversal by neostigmine. Highlights unpredictability and mandatory need for quantitative monitoring in MG patients [4]. |
Here are methodologies you can adapt for your research on NMB reversal.
This protocol is based on a 2025 randomized controlled trial [1].
This protocol is based on a 2023 prospective cohort study [2].
Scenario: Inadequate Reversal After Sugammadex
Scenario: High Inter-Patient Variability in Dose Response
Scenario: Managing Costs in Large-Scale Studies
The following diagram illustrates the core experimental workflow for monitoring and reversing neuromuscular blockade, as described in the protocols.
This workflow highlights the critical role of quantitative monitoring in guiding decision-making and ensuring a definitive endpoint for reversal.
The table below synthesizes key quantitative findings on recovery times from controlled studies, providing a basis for experimental comparison and benchmarking.
| Study Population & Context | Reversal Agent & Dose | Mean Time to TOF ≥0.9 (minutes) | Key Comparative Finding | Citation |
|---|---|---|---|---|
| General elective surgery (Chinese subjects) | Neostigmine (50 µg/kg) | 9.1 | 5.7x slower than sugammadex | [1] |
| General elective surgery (Caucasian subjects) | Neostigmine (50 µg/kg) | 6.7 | 4.8x slower than sugammadex | [1] |
| Liver transplantation surgery | Neostigmine (50 µg/kg) | 34.6 ± 24.9 | Significantly more variable and prolonged in complex surgery | [2] |
| Clinical study (ASA I-II patients) | Neostigmine (0.05 mg/kg) | 12.4 ± 3.1 | Extubation and PACU stay also significantly longer | [3] |
| Visual vs. objective recovery | Neostigmine (50 µg/kg) | 13.3 ± 5.7 (to TOF≥0.9) | "Unsafe period" (loss of visual fade to TOF≥0.9) was 10.3 min | [4] |
Abbreviations: TOF (Train-of-Four); PACU (Post-Anesthesia Care Unit); ASA (American Society of Anesthesiologists)
Understanding the fundamental pharmacological differences is crucial for troubleshooting experimental outcomes. The diagram below illustrates the distinct pathways of the two main reversal agents.
Key Pharmacological Differences:
For consistent and reproducible results in your studies, adhere to this detailed protocol derived from clinical research methodologies [1].
1. Pre-Study Setup
2. Neuromuscular Blockade Induction & Maintenance
3. Reversal Agent Administration & Endpoints
Issue 1: Prolonged or Unpredictable Recovery Time with Neostigmine
Issue 2: Residual Neuromuscular Blockade After Reversal
Issue 3: Hemodynamic Instability or Adverse Events
What is the incidence of rocuronium-induced anaphylaxis? The incidence of perioperative anaphylaxis in general is estimated to be between 1 in 10,000 to 1 in 20,000 anesthetic procedures [1]. Neuromuscular blocking agents (NMBAs) are the most common cause, responsible for 62% of anesthesia-related anaphylaxis cases [1]. One study reported the incidence for this compound specifically to be 1:2,499 [1].
What are the common clinical signs and how are they graded? Clinical signs can vary widely. The Ring and Messmer scale is the most widely accepted tool for grading severity [2]. The table below summarizes the grading system and observed frequencies from a large audit (NAP6) [2].
| Grade | Clinical Severity | Key Clinical Manifestations | Reported Frequency (NAP6) | | :--- | :--- | :--- | :--- | | I | Cutaneous | Skin signs only (erythema, urticaria) | Not specified for grade I/II | | II | Measurable, not life-threatening | Tachycardia, hypotension, cough, nausea | Not specified for grade I/II | | III | Life-threatening | Cardiovascular collapse, severe bronchospasm | ~90% of reported cases | | IV | Cardiac/Respiratory arrest | Cardiac and/or respiratory arrest | ~10% of reported cases |
> Important Note: Up to 10% of cases may present without cutaneous manifestations (e.g., no rash or hives), making recognition challenging. Cardiovascular collapse may be the sole presenting sign [3].
What is the underlying pathophysiology? this compound-induced anaphylaxis is primarily an IgE-mediated (Type I) immediate hypersensitivity reaction [2]. In a sensitized individual, this compound cross-links specific IgE antibodies bound to mast cells and basophils, triggering the release of pre-formed (e.g., histamine, tryptase) and newly synthesized inflammatory mediators (e.g., leukotrienes, prostaglandins) [2]. These mediators cause the systemic effects of anaphylaxis. Alternative, non-IgE-mediated pathways (e.g., direct mast cell activation via MRGPRX2 receptors) have also been proposed [2] [3].
The following diagram illustrates the primary IgE-mediated pathway:
How is this compound anaphylaxis managed acutely? The cornerstone of immediate management includes [2] [4]:
What is the evidence for using sugammadex as a rescue therapy? Sugammadex, a modified gamma-cyclodextrin, is a selective reversal agent for this compound. It encapsulates the this compound molecule, forming a stable complex and preventing it from binding to the nicotinic acetylcholine receptor [1] [5] [4]. Multiple case reports describe its successful use as an adjunct to standard therapy, with hemodynamic improvement observed shortly after administration [1] [4] [3].
How is the culprit agent confirmed after the event? Post-operative diagnosis relies on a combination of tests [1] [2] [4]:
This protocol is adapted from methods described in clinical case reports [1] [4].
This in vitro protocol is based on its use in confirming this compound allergy in clinical cases [3].
The following workflow summarizes the diagnostic confirmation process:
The following table consolidates key quantitative data from the literature for risk assessment and study design.
| Data Point | Value | Context / Source |
|---|---|---|
| Overall Incidence (Anesthesia) | 1:10,000 - 1:20,000 | Estimated range [1] |
| NMBA Contribution | 62% | Of anesthesia-related anaphylaxis [1] |
| This compound Incidence | 1:2,499 | Compared to 1:22,451 for atracurium [1] |
| Mortality Rate | 3.8% - 4% | French & UK data [2] |
| Cases without Skin Signs | ~10% | Can exceed 20% for this compound-specific cases [1] [3] |
| Common Clinical Grade | Grade III (90%) | UK NAP6 audit data [2] |
| Sugammadex Dose (Reported) | 4 - 16 mg/kg | Range from case reports [3] |
| Theoretical Molar Ratio | 1:1 (Sugammadex:this compound) | 3.57 mg sugammadex per 1 mg this compound [3] |
Rocuronium-induced withdrawal movement (RIRM) is a common clinical issue, with an overall incidence rate of up to 74% [1]. The movement is not a reflex to pain but a nociceptive-induced withdrawal reaction that can be prevented with appropriate pharmacological pretreatment [2] [1].
The table below summarizes the efficacy of various pharmacological interventions based on a meta-analysis of randomized controlled trials.
| Intervention | Risk Ratio (RR) for RIRM | 95% Confidence Interval | Efficacy Notes |
|---|---|---|---|
| Opioids (General) | 0.16 | 0.09 – 0.29 | Most effective category [1]. |
| Alfentanil | - | - | Time interval critical; see dosing table below [2]. |
| Remifentanil | - | - | Effective via target-controlled infusion; EC50 varies by population [3]. |
| Lidocaine | 0.47 | 0.35 – 0.64 | Effective alternative [1]. |
| Lidocaine + Venous Occlusion | 0.40 | 0.32 – 0.49 | Slightly enhanced efficacy with occlusion [1]. |
| Ketamine | 0.41 | 0.22 – 0.77 | Effective alternative [1]. |
| Sodium Bicarbonate (Mixed) | 0.15 | 0.06 – 0.34 | Highly effective when mixed directly with this compound [1]. |
For the most effective agents—opioids—specific dosing and timing data are critical for experimental design.
The probability of preventing RIRM is highly dependent on the time interval between alfentanil and this compound administration, with significant differences observed between sexes. Alfentanil 15 μg/kg was administered before this compound 0.6 mg/kg [2].
| Patient Group | TimeAR50 (Probit Analysis) | 95% CI | TimeAR95 (Probit Analysis) | 95% CI |
|---|---|---|---|---|
| Male | 4.7 s | 1.2 – 7.6 s | 10.6 s | 7.7 – 25.3 s |
| Female | 20.3 s | 7.7 – 26.1 s | 35.0 s | 28.1 – 95.5 s |
Remifentanil is effective when administered via target-controlled infusion (TCI). The required effect-site concentration (EC50) to prevent RIRM in 50% of patients varies across populations [3].
| Patient Group | Remifentanil EC50 | 95% CI |
|---|---|---|
| Children (6-12 yrs) | 2.8 ng/ml | 2.1 – 3.5 ng/ml |
| Female Adults (20-60 yrs) | 2.3 ng/ml | 1.3 – 3.2 ng/ml |
| Male Adults (20-60 yrs) | 1.8 ng/ml | 1.3 – 2.2 ng/ml |
| Elderly (>65 yrs) | 0.5 ng/ml | 0.2 – 0.8 ng/ml |
The following diagram outlines a standardized experimental protocol for evaluating the efficacy of interventions to prevent this compound-induced withdrawal movements, based on methodologies used in clinical studies [2] [3].
Key Methodology Notes:
Q1: What is the proposed mechanism behind this compound-induced withdrawal movements? The mechanism is not fully understood but is believed to be a chemical irritation mediated by the direct activation of C-nociceptors in the venous endothelium, rather than a classic allergic reaction. This is supported by the high efficacy of targeted pharmacological pretreatments that modulate pain pathways [1] [3].
Q2: Why is there a significant gender difference in the effective timing for alfentanil? The research shows a significantly longer required interval between alfentanil and this compound for females (TimeAR50 of 20.3 s) compared to males (TimeAR50 of 4.7 s). The study authors concluded that the pharmacodynamic effects of alfentanil itself may differ between sexes, but the exact physiological or hormonal reasons remain a subject for further investigation [2].
Q3: Are there any special considerations for pediatric or geriatric populations? Yes, population pharmacokinetics and pharmacodynamics are crucial. For example, elderly patients require a much lower EC50 of remifentanil (0.5 ng/ml), likely due to age-related changes in volume of distribution and clearance. Conversely, children require a higher EC50 (2.8 ng/ml), necessitating adjusted dosing strategies in these distinct groups [3].
The following table summarizes the key comparative pharmacodynamic and clinical properties of rocuronium and vecuronium, synthesized from the analyzed studies.
Table 1: Pharmacodynamic and Clinical Profile Comparison
| Parameter | This compound | Vecuronium |
|---|---|---|
| Onset of Action | Fast (approx. 45-60 seconds) [1] [2] | Moderate (approx. 90-120 seconds) [1] [3] |
| Clinical Duration | Intermediate (20-35 min with 0.6 mg/kg) [2] | Intermediate (25-40 min to 25% recovery) [3] |
| Hemodynamic Stability | Cardiostable (no significant impact on HR or BP) [2]; Transient HR increase at 1-5 min [4] | Cardiostable (no vagolytic effects) [3] [5]; No statistically significant HR change [4] |
| Mean Arterial Pressure (MAP) | Transient decrease at 1 min post-administution [4] | No statistically significant change at any time [4] |
| Potency (ED95) | 0.3 mg/kg [2] | Approximately 0.05 mg/kg [6] |
| Reversal Agent | Sugammadex (highly effective) [7] [8] | Sugammadex (highly effective) [7] [5]; Neostigmine [3] [5] |
| Cumulative Effect | Minimal [4] [6] | Minimal with single doses; possible with prolonged infusion due to active metabolites [3] [5] |
A 2016 prospective, randomized cohort study by Anesth Essays Res provides direct comparative data on intraoperative hemodynamics [4].
A 2020 prospective randomized study in Journal of Cardiac Critical Care TSS compared these agents in patients undergoing elective off-pump coronary artery bypass graft (CABG) surgery, a population where hemodynamic stability is critical [9].
Both this compound and vecuronium are aminosteroid, non-depolarizing neuromuscular blocking agents [3] [2]. They act by competitively binding to post-junctional nicotinic cholinergic receptors at the motor endplate, preventing acetylcholine from binding and initiating depolarization. This competition is reversible with acetylcholinesterase inhibitors or sugammadex [8] [3].
The following diagram illustrates the mechanism of action and reversal pathway.
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | This compound | Vecuronium |
|---|---|---|
| Metabolism | Hepatic (to 17-desacetyl-rocuronium, less active) [8] [2] | Hepatic (to 3-desacetylvecuronium, 50-80% active) [3] [5] |
| Primary Elimination | Liver (bile) [8] [2] | Liver (bile) [3] |
| Renal Excretion | ~30% [2] | ~30% (unchanged drug and metabolites) [3] [5] |
| Half-Life | 1.4 - 2.4 hours [2] | 51 - 80 minutes [5] |
| Effect of Renal Impairment | No significant prolongation; no dose adjustment needed [2] | Prolonged effect with accumulation of active metabolite in failure [3] [5] |
| Effect of Hepatic Impairment | Prolonged effect (half-life nearly doubled) [8] [2] | Prolonged effect [3] |
For researchers, the methodology and outcomes of pivotal studies are critical. The following table outlines the design and results of key clinical trials comparing the two reversal agents.
| Study Focus (Population) | Intervention & Dosing | Primary Outcome: Time to TOF ≥0.9 (Mean/Median) | Key Findings |
|---|
| Reversal of Profound Blockade (Multi-center) [1] | Sugammadex: 4.0 mg/kg at PTC 1-2 Neostigmine: 70 µg/kg + glycopyrrolate at PTC 1-2 | Sugammadex: 2.9 min (geometric mean) Neostigmine: 50.4 min (geometric mean) | Sugammadex provided significantly faster reversal from profound block (p<0.0001). 97% of sugammadex patients recovered within 5 minutes. | | Reversal in Chinese & Caucasian Subjects (Multi-center) [2] | Sugammadex: 2 mg/kg at T2 reappearance Neostigmine: 50 µg/kg + atropine at T2 reappearance | Sugammadex (Chinese): 1.6 min Neostigmine (Chinese): 9.1 min Sugammadex (Caucasian): 1.4 min Neostigmine (Caucasian): 6.7 min | Sugammadex led to ~5.7 times faster recovery in Chinese subjects and was well-tolerated in both ethnicities. | | Protocol-Guided Reversal (Orthopedic/Abdominal Surgery) [3] | Protocol: Qualitative monitoring. Neostigmine if no fade detected; Sugammadex for deeper blocks. | Not a primary outcome. | The protocol resulted in a very low incidence of postoperative residual neuromuscular blockade (PRNB) of 3%, demonstrating the effectiveness of selective reversal. | | Reversal in Asthmatic Patients [4] | Sugammadex: 4 mg/kg Neostigmine: 0.05 mg/kg + atropine | Sugammadex: 2.5-3 min Neostigmine: 21-25.3 min | Sugammadex showed a highly significant shorter reversal time. Benefits deemed superior in asthmatic patients due to avoidance of cholinergic stimulation. |
The fundamental difference between the two drugs lies in their mechanisms of action, which is the primary reason for the disparity in their efficacy and speed.
The following diagram illustrates the distinct pathways through which sugammadex and neostigmine achieve neuromuscular block reversal.
The following table synthesizes data from various studies that directly compare costs or perform cost-effectiveness analyses on rocuronium and its alternatives.
| Agent Compared | Clinical Context | Key Findings on Cost/Cost-Effectiveness | Supporting Experimental Data & Source |
|---|---|---|---|
| Atracurium | Anesthesia in laboratory pigs (2025 study) | This compound was more cost-effective. While the maintenance infusion rate (mg/kg/h) for atracurium was ~40% lower, its total cost (CFH/kg/h) was significantly higher [1]. | Prospective, blinded, randomized, crossover study (n=12): Equipotent doses were determined by titrating infusion to maintain a Train-of-Four (TOF) count. Costs were calculated and compared using the Wilcoxon signed rank test [1]. |
| Atracurium, Cisatracurium, Vecuronium | Operating room (2000 study) | Atracurium was the cheapest per surgery. The analysis found no significant cost difference between this compound, cisatracurium, and vecuronium, but all were more expensive than atracurium [2]. | Retrospective chart review (n=151): A cost analysis was performed from the hospital's perspective. A multiple linear regression was conducted to isolate the cost of the drugs, adjusting for other factors [2]. |
| Spontaneous Recovery & Neostigmine Reversal | Reversal of neuromuscular blockade (2010 analysis) | Sugammadex (Bridion) was cost-effective vs. neostigmine. Despite a higher acquisition cost, sugammadex reduced costs associated with complications (e.g., hypoxia: 7.9% vs. 13.5%) and residual blockade, making it cost-effective [3]. | Economic model analysis: A cost-effectiveness analysis used a model that incorporated clinical outcomes, including rates of residual neuromuscular blockade and associated complications [3]. |
| Succinylcholine | Rapid Sequence Induction (RSI) (2015 Cochrane Review) | Succinylcholine was clinically superior for excellent intubation conditions. this compound is an alternative when succinylcholine is contraindicated, but its longer duration can be a disadvantage in brief procedures [4] [5]. | Meta-analysis of 50 RCTs (n=4,151 participants): Intubating conditions were assessed and graded as "excellent" or "clinically acceptable." The relative risk (RR) was calculated using a random-effects model [4] [5]. |
For researchers designing similar studies, here are the methodologies from key analyses cited above.
Protocol for Management and Reversal of this compound Block [6]
Equipotent Dosing Study in Pigs [1]
The workflow for the this compound management and reversal protocol can be visualized as follows:
When evaluating the cost-effectiveness of this compound for your own protocols or research, consider these key factors derived from the evidence:
The available data provides a strong foundation for comparison, though some economic analyses are several years old. Local drug acquisition costs and institutional protocols for reversal agents will be critical for a precise, current cost-effectiveness calculation.
The table below summarizes key clinical outcomes for rocuronium compared to succinylcholine and cisatracurium, based on recent clinical studies and meta-analyses.
| Comparison & Study Type | Primary Outcomes | Key Secondary Outcomes | Patient Population |
|---|
| This compound vs. Succinylcholine [1] [2] [3] (Cochrane Meta-analysis & RCTs) | • Excellent Intubating Conditions: Succinylcholine superior (RR 0.86, 95% CI 0.81-0.92) [1]. • Onset of Paralysis: Succinylcholine significantly faster (65 sec) vs. This compound 0.9 mg/kg (102 sec) [2] [3]. | • First-Attempt Success & Severe Complications: No significant difference in critically ill patients [4]. • MgSO₄ Pretreatment: With this compound 0.9 mg/kg, improves intubation conditions vs. This compound alone and speeds onset to 82 sec [2] [3]. | Adults requiring RSI in operating rooms, emergency departments, or ICUs [1] [4]. | | This compound/Sugammadex vs. Cisatracurium/Neostigmine [5] [6] (Retrospective Cohort Studies) | • Postop Pulmonary Complications (PPCs): Conflicting results.
To critically appraise the data, understanding the design of the key experiments is crucial.
The clinical outcomes are deeply rooted in the pharmacology of the drugs and reversal agents. The following diagram illustrates the core mechanism of action and the crucial reversal pathways that impact recovery and complication risks.
Key Pharmacological Insights:
The following table summarizes quantitative monitoring recommendations from major anesthesiology societies, which are critical for objectively comparing drug performance and minimizing complications like residual neuromuscular blockade.
| Aspect | Recommendation | Supporting Rationale / Data |
|---|---|---|
| General Principle | Quantitative monitoring preferred over qualitative (clinical) assessment [1]. | Clinical assessment is insensitive for detecting residual paralysis [1]. |
| Primary Method | Use Train-of-Four (TOF) stimulation [2] [1]. | Standardized method to assess depth of block; see Experimental Protocol section below. |
| Key Metric for Recovery | Confirm a TOF ratio ≥ 0.9 before extubation [1]. | TOF ratio <0.9 indicates residual neuromuscular blockade [1]. |
| Preferred Monitoring Site | Adductor pollicis muscle (via ulnar nerve stimulation) [1]. | Correlates better with recovery of airway muscles; avoid ocular muscles [1]. |
| Monitoring Deep Block | Use Post-Tetanic Count when TOF count is zero [2]. | Allows monitoring when no response to TOF stimulation is present [2]. |
The table below provides a comparative summary of this compound against other neuromuscular blocking agents, based on clinical studies and trial data.
| Drug (Class) | Key Comparative Findings | Clinical Context & Experimental Data |
|---|---|---|
| Succinylcholine (Depolarizing) | Superior for excellent intubating conditions (RR 0.86, 95% CI 0.81-0.92) [3] [4]. | Evidence Quality: Moderate (Cochrane Review of 50 RCTs, n=4,151) [3] [4]. Shorter duration is clinically superior for brief procedures where rapid spontaneous recovery is expected [3]. |
| Cisatracurium (Non-depolarizing) | Potentially safer profile in CKD patients [5]. | Evidence Quality: Retrospective cohort study. In CKD patients, this compound+sugammadex associated with significantly higher risk of respiratory failure (RR 1.98), heart failure (RR 1.14), and 30-day mortality (RR 1.31) vs. cisatracurium+neostigmine [5]. |
| This compound (Non-depolarizing) | Fastest onset among non-depolarizing agents; intermediate duration; reversible with sugammadex [2] [6]. | Dosing: Standard intubation dose 0.6 mg/kg; rapid-sequence intubation 1.0-1.2 mg/kg [2]. Onset at 0.6 mg/kg is 90-120 seconds; 1.0 mg/kg provides acceptable conditions in ~60 seconds [6]. |
For researchers designing studies, here are detailed methodologies for key monitoring techniques.
This is the standard method for monitoring non-depolarizing blocks [1] [7].
A recent RCT investigated a novel method for predicting optimal intubation conditions [7].
The following diagrams illustrate the core concepts of neuromuscular blockade and monitoring.
Diagram 1: Mechanism of Non-Depolarizing Block. This compound competitively inhibits acetylcholine at the nicotinic receptor, preventing depolarization and muscle contraction [2] [8].
Diagram 2: Clinical Monitoring Workflow. Standardized procedure for monitoring neuromuscular blockade depth and ensuring safe recovery using a peripheral nerve stimulator [2] [1].
Acute Toxic;Irritant